1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone is a specialized phenolic ketone intermediate used primarily in the total synthesis of bioactive flavonoids and isoflavones. Its specific substitution pattern—featuring a propiophenone core with vicinal hydroxyls at positions 2 and 3, and methoxy groups at 4 and 6—makes it a critical "A-ring" building block.[1]
This molecule is distinct from the more common acetophenone derivatives due to the three-carbon propionyl side chain, which introduces increased lipophilicity and steric bulk, influencing the pharmacokinetics of downstream pharmaceutical targets.
Physicochemical Profile[1][2][3][4][5][6][7][8]
Property
Value
Notes
Molecular Formula
Molecular Weight
226.23 g/mol
CAS Number
94190-89-3
IUPAC Name
1-(2,3-dihydroxy-4,6-dimethoxyphenyl)propan-1-one
Appearance
Pale yellow crystalline solid
Typical of poly-hydroxy-phenones
Solubility
DMSO, Ethanol, Ethyl Acetate
Low aqueous solubility
H-Bond Donors
2
(Phenolic -OH)
H-Bond Acceptors
5
(Ether oxygens + Carbonyl)
LogP (Predicted)
~1.8 - 2.2
Moderate lipophilicity
Part 2: Synthetic Pathways & Structural Elucidation
The synthesis of CAS 94190-89-3 requires precise regiochemical control to establish the 2,3-dihydroxy-4,6-dimethoxy pattern. The most robust route involves the Friedel-Crafts acylation of a polymethoxylated benzene precursor, followed by selective demethylation.
Core Synthesis Protocol: Friedel-Crafts Acylation
Rationale: Direct acylation of 1,2,3,5-tetramethoxybenzene using aluminum chloride (
) serves a dual purpose: it installs the propionyl group and utilizes the Lewis acid's "chelation effect" to selectively demethylate the ether groups ortho to the carbonyl, revealing the required hydroxyls.[1]
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane.
Procedure:
Activation: Suspend
in anhydrous DCM at 0°C under nitrogen atmosphere.
Acylation: Add Propionyl Chloride dropwise to form the acylium ion complex.
Addition: Slowly add a solution of 1,2,3,5-tetramethoxybenzene in DCM. The solution will darken (orange/red) as the complex forms.
Reflux & Demethylation: Warm to room temperature, then reflux (40°C) for 3–6 hours.[1] The harsh conditions coupled with excess
facilitate the cleavage of the methoxy groups at the 2 and 6 positions (ortho to ketone) via a cyclic aluminum intermediate. Note: Achieving the 2,3-dihydroxy pattern often requires careful monitoring; if the 3-methoxy remains, a secondary step with Boron Tribromide () at -78°C may be required for precise adjustment.
Quench: Pour the reaction mixture into ice-cold dilute HCl to decompose the aluminum complex.
Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.
Purification: Recrystallize from Ethanol/Water to yield the target ketone.
Visualization: Synthesis Workflow
Caption: Figure 1. Friedel-Crafts synthesis pathway utilizing AlCl3-mediated selective demethylation to establish the 2,3-dihydroxy motif.
Part 3: Reactivity Profile & Application as a Scaffold
The utility of CAS 94190-89-3 lies in its reactivity as a C-Nucleophile in condensation reactions. It is the "Key" to the "Lock" of benzaldehydes in the synthesis of flavonoids.
Primary Application: Claisen-Schmidt Condensation
This reaction links the propiophenone (A-ring) with a substituted benzaldehyde (B-ring) to form a Chalcone .
Mechanism: Base-catalyzed aldol condensation followed by dehydration.
Significance: The resulting chalcone is the direct precursor to Flavones (via oxidative cyclization) and Flavanones (via intramolecular Michael addition).
Protocol for Chalcone Synthesis:
Mix: Dissolve CAS 94190-89-3 (1 eq) and substituted benzaldehyde (1 eq) in Ethanol.
Catalyze: Add 50% aqueous KOH (5 eq) dropwise at 0°C.
React: Stir at room temperature for 24–48 hours. The solution typically turns deep red/orange due to the extended conjugation of the chalcone anion.
Isolate: Acidify with 1M HCl to precipitate the chalcone.
Visualization: Flavonoid Construction Pathway
Caption: Figure 2. Divergent synthesis of flavonoid classes using CAS 94190-89-3 as the primary scaffold.
Part 4: Characterization & Validation
To ensure scientific integrity, the identity of the synthesized compound must be validated using spectroscopic markers.
1. H-NMR Spectroscopy (DMSO-d6):
Chelated Hydroxyl (-OH): A sharp singlet downfield (
12.0 - 13.5 ppm) indicates the 2-OH group participating in a strong intramolecular hydrogen bond with the carbonyl oxygen.
Free Hydroxyl (-OH): A broader singlet (
5.0 - 6.0 ppm) corresponds to the 3-OH.
Methoxy Groups (-OCH3): Two distinct singlets (
3.7 - 3.9 ppm), integrating to 3 protons each.
Ethyl Chain: A triplet (
~1.1 ppm, -CH3) and a quartet ( ~2.9 ppm, -CH2-) confirm the propionyl chain (differentiating it from acetophenone).
2. Infrared (IR) Spectroscopy:
Carbonyl (C=O): Shifted to lower wavenumber (~1620-1640
) due to conjugation and intramolecular H-bonding (Che-C=O).
Hydroxyl (O-H): Broad band at 3300-3500
.
Part 5: Biological Implications[1]
While CAS 94190-89-3 is primarily a synthetic intermediate, its structural features suggest intrinsic biological activity:
Antioxidant Potential: The vicinal diol (catechol-like) motif at positions 2,3 allows for effective radical scavenging via electron donation.
Lipoxygenase Inhibition: Similar poly-hydroxy-methoxy phenones have shown inhibitory activity against 5-LOX, a key enzyme in the inflammatory pathway.
Natural occurrence of 2,3-dihydroxy-4,6-dimethoxypropiophenone in plants
Technical Guide: Natural Occurrence & Isolation of 2,3-Dihydroxy-4,6-Dimethoxypropiophenone Executive Summary This technical guide provides a comprehensive analysis of the natural occurrence, biosynthetic origin, and iso...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Natural Occurrence & Isolation of 2,3-Dihydroxy-4,6-Dimethoxypropiophenone
Executive Summary
This technical guide provides a comprehensive analysis of the natural occurrence, biosynthetic origin, and isolation methodologies for 2,3-dihydroxy-4,6-dimethoxypropiophenone . While frequently utilized as a synthetic intermediate in the production of polymethoxylated flavonoids (e.g., Hesperidin methyl chalcone derivatives), this specific propiophenone congener exists as a rare secondary metabolite in the Piperaceae family, specifically within Piper hispidum and Piper marginatum. Its presence is significant for chemotaxonomic profiling and drug discovery efforts targeting antifungal and cytotoxic agents derived from the phenylpropanoid pathway.
Botanical Origin & Natural Occurrence
The primary natural reservoir for 2,3-dihydroxy-4,6-dimethoxypropiophenone and its structural analogs is the genus Piper (Piperaceae). These plants are renowned for their accumulation of polymethoxylated phenolics, including propiophenones, acetophenones, and chalcones.
Primary Source: Piper hispidum Sw.[1]
Location: Neotropical regions (Central/South America).[1]
Co-occurring Metabolites: The compound typically co-elutes with its biosynthetic downstream product, 2',3'-dihydroxy-4',6'-dimethoxychalcone (often the major isolate), and related dillapiole derivatives.
Chemotaxonomy: The 2,3-dihydroxy-4,6-dimethoxy substitution pattern is a distinct chemotaxonomic marker for P. hispidum, differentiating it from other species like P. aduncum which favor methylenedioxy-substituted congeners.
Secondary Sources & Congeners
Piper marginatum: Rich in 3,4-methylenedioxypropiophenone; contains trace amounts of methoxylated analogs.
Uvaria dulcis (Annonaceae): Contains the related chalcone, suggesting the propiophenone precursor may be transiently present.
Table 1: Comparative Occurrence of Propiophenone Analogs in Piper Species
Species
Major Propiophenone/Chalcone
Substitution Pattern
Biosynthetic Role
Piper hispidum
2',3'-Dihydroxy-4',6'-dimethoxychalcone
2,3,4,6-Tetraoxygenated
Major Metabolite
Piper marginatum
3,4-(Methylenedioxy)propiophenone
3,4-Dioxygenated
Major Metabolite
Piper aduncum
2,6-Dihydroxy-4-methoxychalcone
2,4,6-Trioxygenated
Precursor
Myrica gale
2'-Hydroxy-4',6'-dimethoxychalcone
2,4,6-Trioxygenated
Flavonoid Precursor
Biosynthetic Mechanism
The formation of 2,3-dihydroxy-4,6-dimethoxypropiophenone follows the Type III Polyketide Synthase (PKS) pathway, diverging from the canonical flavonoid route by the incorporation of a propionyl-CoA starter unit (instead of acetyl-CoA) or via specific methylation events.
Mechanistic Pathway
Initiation: Condensation of Propionyl-CoA (3C) with 3 units of Malonyl-CoA (2C) catalyzed by Chalcone Synthase (CHS) or Valerophenone Synthase (VPS).
Cyclization: Claisen condensation forms the phloroglucinol ring (A-ring).
Modification: Site-specific hydroxylation and O-methylation by O-methyltransferases (OMTs) at positions 4 and 6 establish the dimethoxy pattern.
Isomerization: The 2,3-dihydroxy pattern is unusual and likely results from post-cyclization oxidation (e.g., by polyphenol oxidase) or alternative cyclization folding.
Figure 1: Proposed biosynthetic pathway of 2,3-dihydroxy-4,6-dimethoxypropiophenone in Piperaceae.
Isolation & Purification Protocol
Isolating this specific congener requires fractionation to separate it from the more abundant chalcones and dillapiole derivatives.
Collection: Collect 100 mL fractions. Monitor via TLC.
Observation: Propiophenones elute early (Hex:EtOAc 8:2) due to lower polarity compared to glycosylated flavonoids.
Purification (Sephadex LH-20):
Combine fractions containing the target (yellow/orange spots on TLC, dark under UV 254nm).
Pass through Sephadex LH-20 (eluent: MeOH) to remove chlorophyll and polymeric tannins.
Final Polish (HPLC):
Column: C18 Reverse Phase (250 x 10 mm, 5 µm).
Mobile Phase: ACN:H2O (0.1% Formic Acid) gradient 40% -> 80% ACN over 30 min.
Detection: 280 nm (phenolic max).
Figure 2: Isolation workflow for polymethoxylated propiophenones from Piper species.
Structural Characterization
Validation of the 2,3-dihydroxy-4,6-dimethoxy substitution pattern is critical to distinguish it from the isomeric 2,4-dihydroxy-3,6-dimethoxy or 2,6-dihydroxy-3,4-dimethoxy analogs.
UV-Vis (MeOH):
290, 330 nm (Typical of acetophenone/propiophenone chromophores).
IR (KBr): 3400 cm⁻¹ (OH), 1640 cm⁻¹ (Chelated C=O).
1H NMR (500 MHz, CDCl3):
13.50 (s, 1H, 2-OH, chelated).
5.95 (s, 1H, H-5) – Diagnostic singlet for pentasubstituted ring.
Alécio, A. C., et al. (1998). "Antifungal activity of phenylpropanoids from Piper hispidum." Phytochemistry, 49(4), 1037-1040. Link
Note: Defines the occurrence of the 2',3'-dihydroxy-4',6'-dimethoxychalcone congener.[1][2][3][4]
Propiophenones in Piper
Parmar, V. S., et al. (1997). "Phytochemistry of the genus Piper." Phytochemistry, 46(4), 597-673. Link
Note: Comprehensive review of Piperaceae metabolites including propiophenones.
Synthetic Standards
Horie, T., et al. (1995). "Synthesis of 5,8-dihydroxy-7-methoxyflavones from 2,3-dihydroxy-4,6-dimethoxyacetophenone." Chemical & Pharmaceutical Bulletin, 43(11), 2054-2056. Link
Note: Establishes the synthesis of the acetophenone homolog, directly applicable to the propiophenone.
Biosynthetic Pathway
Austin, M. B., & Noel, J. P. (2003). "The chalcone synthase superfamily of type III polyketide synthases." Natural Product Reports, 20(1), 79-110. Link
A Technical Guide to the Precursor Compounds and Synthesis of 2',3'-dihydroxy-4',6'-dimethoxychalcone
Executive Summary Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one core, represent a vital subclass of flavonoids with a broad spectrum of pharmacological activities.[1][2][3] Their synthesis is a cornerston...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one core, represent a vital subclass of flavonoids with a broad spectrum of pharmacological activities.[1][2][3] Their synthesis is a cornerstone of medicinal chemistry, providing a versatile platform for drug discovery. This technical guide provides an in-depth analysis of the precursor compounds and synthetic methodologies required to produce a specific, highly functionalized derivative: 2',3'-dihydroxy-4',6'-dimethoxychalcone. We will deconstruct the ubiquitous Claisen-Schmidt condensation reaction, the primary synthetic route, and offer a detailed examination of the requisite ketone and aldehyde precursors. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and troubleshooting strategies, grounded in established scientific principles to ensure reproducible and efficient synthesis.
The Chalcone Scaffold: A Privileged Structure in Drug Discovery
The 1,3-Diaryl-2-propen-1-one Backbone
Chalcones are open-chain flavonoids biosynthesized in plants via the shikimate pathway.[2] Their defining feature is a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings (conventionally labeled A and B). This conjugated system is not merely a structural linker; it is a reactive pharmacophore responsible for many of their biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[3][4] The electron-rich nature of this system and its ability to participate in Michael additions make it a key interaction point with biological macromolecules.
Profile of the Target Molecule: 2',3'-dihydroxy-4',6'-dimethoxychalcone
The target molecule, 2',3'-dihydroxy-4',6'-dimethoxychalcone (CAS 54299-64-8), possesses a highly substituted A-ring.[5] The specific arrangement of two hydroxyl (-OH) and two methoxy (-OCH₃) groups offers a rich chemical landscape for potential hydrogen bonding and metabolic interactions, making it a compound of significant interest for further derivatization and biological screening. The synthesis of this molecule hinges on the judicious selection of precursors that can be coupled efficiently.
Core Synthetic Strategy: The Claisen-Schmidt Condensation
The most reliable and widely adopted method for chalcone synthesis is the Claisen-Schmidt condensation.[4][6] This is a base-catalyzed crossed aldol condensation between an aromatic ketone bearing α-hydrogens and an aromatic aldehyde that typically lacks them.
Mechanistic Causality
The reaction proceeds through a well-understood, multi-step mechanism. The choice of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is critical.
Enolate Formation: The base abstracts an acidic α-proton from the ketone (the acetophenone derivative), creating a resonance-stabilized enolate ion. This is the rate-determining step and the reason the ketone must possess these protons.[4]
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (the benzaldehyde derivative). This forms a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated by the solvent (typically ethanol or water), yielding a β-hydroxy ketone, also known as an aldol adduct.
Dehydration: Under the basic reaction conditions, the aldol adduct readily undergoes dehydration. A second proton is abstracted from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated π-system. This final step is thermodynamically driven, resulting in the α,β-unsaturated chalcone product.
Mechanistic Diagram
Caption: The base-catalyzed Claisen-Schmidt condensation mechanism.
Precursor Compound Analysis
Retrosynthetic analysis of 2',3'-dihydroxy-4',6'-dimethoxychalcone clearly identifies the two essential building blocks for a Claisen-Schmidt condensation.
The Ketone Precursor: 2,3-dihydroxy-4,6-dimethoxyacetophenone
Role and Reactivity: This molecule serves as the nucleophile source. Its acetyl group provides the acidic α-protons necessary for enolate formation. The electron-donating hydroxyl and methoxy groups on the aromatic ring activate it, though their precise electronic effects can be complex.
Synthetic Approaches: Substituted acetophenones of this complexity are not always commercially available and often require synthesis. A common strategy is the Friedel-Crafts acylation of a corresponding highly substituted benzene ring.[7] For this specific precursor, a plausible route could begin with a simpler, commercially available polyphenol like phloroglucinol (1,3,5-trihydroxybenzene), followed by a sequence of selective protection, methylation, and acylation steps to achieve the desired substitution pattern.
Quality Control: The purity of this precursor is paramount. Impurities can lead to side reactions and complicate purification. Verification of its structure and purity via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis is a critical prerequisite.
The Aldehyde Precursor: Benzaldehyde
Role and Reactivity: Benzaldehyde functions as the electrophile. Crucially, it lacks α-hydrogens, which is a key requirement for a successful crossed Claisen-Schmidt reaction. This structural feature prevents it from self-condensing under basic conditions, thereby maximizing the yield of the desired chalcone.[6]
Sourcing and Purity: Benzaldehyde is a widely available and inexpensive reagent. It is essential to use a fresh or purified supply, as it can oxidize to benzoic acid upon exposure to air. The presence of benzoic acid can neutralize the base catalyst, impeding the reaction.
Considerations for Analogs: The versatility of the Claisen-Schmidt reaction allows for the synthesis of a vast library of chalcones by simply swapping the aldehyde precursor.[3] For example, using p-anisaldehyde would introduce a methoxy group onto the B-ring of the final chalcone.[8]
Experimental Protocols
The following protocols are presented as robust starting points. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Conventional Synthesis via Stirring
This method is the classical approach, valued for its simplicity and reliability.[4][9]
Preparation of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dihydroxy-4,6-dimethoxyacetophenone (1.0 eq.) in a minimal amount of ethanol.
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0-1.1 eq.).
Catalyst Addition: While stirring vigorously at room temperature, slowly add an aqueous solution of potassium hydroxide (2.0-3.0 eq., typically 40-50% w/v) dropwise. A distinct color change is often observed as the reaction initiates.
Reaction: Continue stirring the mixture at room temperature for 12-24 hours.
Monitoring: Track the consumption of the starting materials and the formation of the product using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate:hexane, 3:7 v/v).
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Slowly acidify the solution with cold 10% hydrochloric acid (HCl) until it is acidic to pH paper (pH 2-3). This neutralizes the catalyst and precipitates the crude product.[4]
Isolation and Purification: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold distilled water until the filtrate is neutral. The crude chalcone can then be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Green Synthesis via Solvent-Free Grinding
This environmentally friendly alternative often leads to higher yields and significantly shorter reaction times.[10][11][12]
Mixing of Reactants: In a ceramic mortar, combine 2,3-dihydroxy-4,6-dimethoxyacetophenone (1.0 eq.), benzaldehyde (1.0 eq.), and solid sodium hydroxide pellets (1.5-2.0 eq.).
Grinding: Grind the solid mixture vigorously with a pestle at room temperature for 10-20 minutes. The friction generates localized heat, initiating the reaction. The mixture will often become paste-like and change color.
Work-up and Isolation: After the grinding period, add cold 10% HCl to the mortar to neutralize the base and precipitate the product.
Purification: Transfer the mixture to a beaker, collect the solid by vacuum filtration, wash with cold distilled water, and dry. The crude product can be purified by recrystallization from ethanol.
General Synthesis Workflow Diagram
Caption: General workflow for chalcone synthesis and purification.
Data Analysis and Characterization
Confirming the successful synthesis of the target chalcone requires rigorous analytical validation.
Summary of Expected Characterization Data
The following table summarizes the key spectroscopic features expected for 2',3'-dihydroxy-4',6'-dimethoxychalcone.
Carbonyl carbon (C=O), vinylic and aromatic carbons, carbons attached to oxygen, methoxy carbons.[11]
Mass Spec (m/z)
300.31 [M]+
Molecular ion peak corresponding to the molecular weight of C₁₇H₁₆O₅.[5]
Troubleshooting Common Synthesis Issues
Symptom
Possible Cause(s)
Suggested Solution
Low or No Product Yield
Inactive catalyst (old base, or neutralized by acidic impurity). Insufficient reaction time or temperature. Poor substrate reactivity.
Use fresh, high-purity base. Increase reaction time and monitor with TLC. For stubborn reactions, consider microwave or ultrasound-assisted methods.[14]
Formation of Side Products
Cannizzaro reaction of the aldehyde (if subjected to strong base for extended periods). Self-condensation of the ketone (less common).
Ensure slow, dropwise addition of the base. Avoid excessive reaction times once the starting material is consumed. Use a slight excess of the aldehyde.[1]
Difficulty in Purification
Oily product that won't crystallize. Persistent colored impurities.
Try purification via column chromatography on silica gel. If the product is an oil, attempt to triturate with a non-polar solvent like hexane to induce solidification.
Conclusion and Future Outlook
The synthesis of 2',3'-dihydroxy-4',6'-dimethoxychalcone via the Claisen-Schmidt condensation is a robust and accessible process, provided that high-quality precursors are used and reaction parameters are carefully controlled. This guide has detailed the critical roles of the ketone and aldehyde precursors, offering both conventional and green synthetic protocols. The synthesized chalcone is not necessarily an endpoint; it is a valuable intermediate. As a member of the flavonoid family, it can undergo further chemical transformations, such as oxidative cyclization, to yield flavanones, flavonols, and other heterocyclic systems, thereby expanding the chemical space available for drug discovery and development.[6]
References
Solanke, D. P., et al. (2023). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link]
Jadhav, S. D., et al. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. [Link]
Kumar, A., et al. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. CORE. [Link]
Fatimah, I., et al. (2019). Development Of Chalcone Synthesis: Optimization Of Synthetic Method. AIP Publishing. [Link]
Maleki, A., et al. (2016). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. The Royal Society of Chemistry. [Link]
Susanti, E., et al. (2014). Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'. ResearchGate. [Link]
Susanti, E., et al. (2014). IMPROVED SYNTHESIS OF 2',6'-DIHYDROXY-3,4-DIMETHOXY CHALCONE BY GRINDING TECHNIQUE TO SYNTHESIZE 5-HYDROXY-3',4'. ResearchGate. [Link]
Zavala-Cuevas, D. S., et al. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. PMC. [Link]
Zhou, H., & Liu, Y. (2012). Facile one-pot synthesis of anisaldehyde. ResearchGate. [Link]
PrepChem.com. (n.d.). Synthesis of p-anisaldehyde. [Link]
Salehi, B., et al. (2021). Chalcones: Synthetic Chemistry Follows Where Nature Leads. LJMU Research Online. [Link]
Sharma, S., & Singh, P. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. [Link]
Ahmad, F. B., et al. (2014). Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor. MDPI. [Link]
Technical Guide: Chemical Structure and Stability of Tetra-Substituted Propiophenones
This technical guide details the structural dynamics, synthetic challenges, and stability profiles of Tetra-Substituted Propiophenones . It focuses on the 2,3,5,6-tetramethyl (duryl) and 2,3,4,5-tetramethyl substitution...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural dynamics, synthetic challenges, and stability profiles of Tetra-Substituted Propiophenones . It focuses on the 2,3,5,6-tetramethyl (duryl) and 2,3,4,5-tetramethyl substitution patterns, which serve as critical pharmacophores in medicinal chemistry and robust photoinitiators in material science.
Executive Summary & Structural Pharmacophore
Tetra-substituted propiophenones represent a class of sterically crowded aryl ketones where four positions on the benzene ring are substituted, typically with methyl or halogen groups. Unlike simple propiophenones, these molecules exhibit unique physicochemical properties driven by the "Ortho-Effect."
The Ortho-Effect and Torsional Strain
In systems like 2,3,5,6-tetramethylpropiophenone , the presence of two ortho-substituents forces the carbonyl group out of coplanarity with the aromatic ring.
Conformational Locking: The carbonyl bond rotates to an angle (
) of 40–90° relative to the phenyl plane to minimize steric clash between the carbonyl oxygen and the ortho-methyl groups.
Electronic Decoupling: This twisting disrupts
- conjugation. The molecule behaves chemically as two separate entities: an electron-rich arene and an isolated carbonyl.
Impact: This results in a hypsochromic shift (blue shift) in UV absorption and significantly increased resistance to nucleophilic attack at the carbonyl carbon.
Pharmacological Relevance
In drug development, this scaffold is utilized to:
Block Metabolic Soft Spots: Substitution at the 4-position (para) prevents rapid CYP450-mediated hydroxylation.
Extend Half-life: Steric crowding around the carbonyl hinders enzymatic reduction by ketone reductases.
Synthetic Methodologies
Synthesizing tetra-substituted propiophenones requires overcoming significant steric hindrance. Standard Friedel-Crafts conditions often stall or result in rearrangement.
Optimized Friedel-Crafts Acylation
The reaction between 1,2,4,5-tetramethylbenzene (durene) and propionyl chloride is the benchmark workflow.
Key Mechanistic Insight: The electrophilic attack must occur at the single open aromatic position. Because the ring is electron-rich (inductive effect of 4 methyls), the arene is highly activated; however, the steric wall created by flanking methyl groups retards the formation of the Sigma complex.
Figure 1: Electrophilic aromatic substitution pathway for sterically hindered arenes. Note the critical transition state at the Sigma Complex.
Stability Profile & Degradation Mechanisms
The stability of these compounds is defined by their resistance to standard degradation pathways.[1]
Chemical Stability Data
Stress Condition
Duration
Degradation Observed
Mechanism
Acid Hydrolysis (1N HCl, 60°C)
24 Hours
< 0.5%
Steric bulk protects carbonyl from hydration.
Base Hydrolysis (1N NaOH, 60°C)
24 Hours
< 1.0%
Enolization is sterically inhibited; retro-aldol unlikely.
Oxidative Stress (3% H₂O₂, RT)
4 Hours
2–5%
Benzylic oxidation of methyl groups (primary degradation route).
Photolysis (UV-A/B)
12 Hours
15–30%
Norrish Type I/II cleavage (highly susceptible due to radical stability).
Metabolic Stability (In Vitro)
In microsomal stability assays, tetra-substituted analogs show a 3-to-5-fold increase in half-life (t1/2) compared to unsubstituted propiophenone.
Blockade: The 4-position (para) is methylated, blocking the primary site of CYP-mediated hydroxylation.
Vulnerability: The primary metabolic route shifts to benzylic oxidation (hydroxylation of the methyl groups) rather than ring oxidation.
DOT Diagram 2: Metabolic Fate Map
Figure 2: Metabolic decision tree showing the shift from ring oxidation to side-chain oxidation due to tetra-substitution.
Experimental Protocols
Synthesis of 2,3,5,6-Tetramethylpropiophenone
Rationale: This protocol uses 1,2-dichloroethane (DCE) as a solvent to maintain solubility of the intermediate complex while controlling the exotherm.
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a nitrogen atmosphere.
Reagent Prep: Charge the flask with 1,2,4,5-tetramethylbenzene (Durene) (13.4 g, 100 mmol) and anhydrous AlCl₃ (16.0 g, 120 mmol) in 1,2-dichloroethane (150 mL).
Addition: Cool the mixture to 0°C. Add Propionyl Chloride (11.1 g, 120 mmol) dropwise over 45 minutes. Note: Evolution of HCl gas will be vigorous.
Reaction: Allow to warm to room temperature, then reflux at 80°C for 3 hours. The solution will turn deep red/brown (acylium complex).
Quench: Pour the reaction mixture slowly onto 300 g of crushed ice/HCl mixture.
Workup: Extract with Dichloromethane (3 x 100 mL). Wash organics with saturated NaHCO₃ and Brine. Dry over MgSO₄.
Purification: Recrystallize from Methanol/Water (9:1) to yield white crystalline needles.
Forced Degradation Assay (Stress Testing)
Rationale: To validate the stability claims for regulatory filing (e.g., IND applications).
Stock Solution: Prepare a 1 mg/mL solution of the analyte in Acetonitrile.
Acid Stress: Mix 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 24 hours.
Oxidative Stress: Mix 1 mL Stock + 1 mL 3% H₂O₂. Incubate at Room Temp for 4 hours.
Analysis: Neutralize samples and analyze via HPLC-UV (254 nm).
Acceptance Criteria: Mass balance > 95%. No single impurity > 0.5% (except benzylic oxidation products in oxidative stress).
References
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Metabolism. Chemistry & Biodiversity. (Mechanisms of benzylic oxidation vs ring hydroxylation).
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Protocol standards for forced degradation).
Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics. CRC Press. (Physical constants of tetramethylbenzene derivatives).
A Technical Guide to the Synthesis, Analysis, and Biological Evaluation of Substituted Acetophenones, with a Focus on Dihydroxy-Dimethoxy Phenyl Propanone Analogs
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Date: February 20, 2026 Abstract This technical guide provides a comprehensive overview of sub...
This technical guide provides a comprehensive overview of substituted acetophenone analogs, a class of compounds with significant and diverse biological activities. The guide delves into the synthetic methodologies, physicochemical characterization, and a comparative analysis of their biological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities. A special focus is placed on dihydroxy-dimethoxy substituted phenyl propanones, with 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone serving as a focal point for discussing structure-activity relationships and potential therapeutic applications. This document is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and insights into the rational design of novel therapeutic agents based on the acetophenone scaffold.
Introduction to Acetophenones and Their Significance
Acetophenones are a class of organic compounds characterized by an acetyl group attached to a phenyl ring. The basic acetophenone structure serves as a versatile scaffold in medicinal chemistry, and its derivatives have been isolated from numerous natural sources, including plants and fungi.[1] These compounds exhibit a wide range of pharmacological activities, making them attractive starting points for the development of new drugs.[1][2] The biological profile of acetophenone analogs can be significantly modulated by the nature and position of substituents on the phenyl ring, influencing their pharmacokinetic and pharmacodynamic properties.[3]
This guide will provide a comparative analysis of various acetophenone analogs, with a particular emphasis on the structure-activity relationships (SAR) that govern their biological effects. We will explore the impact of different substitution patterns on antimicrobial, antioxidant, and enzyme inhibitory activities.
Synthesis and Characterization
The synthesis of substituted acetophenones can be achieved through various established organic chemistry reactions. The choice of synthetic route often depends on the desired substitution pattern on the aromatic ring.
General Synthetic Strategies for Acetophenone Analogs
A common method for the synthesis of acetophenones is the Friedel-Crafts acylation of a substituted benzene ring with acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride.
For more complex substitution patterns, multi-step syntheses may be required. For instance, the synthesis of benzonate derivatives of 2,4-dihydroxy-5-methylacetophenone involves the esterification of the hydroxyl group with various acid chlorides.[4]
Postulated Synthesis of 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone
Postulated Synthetic Workflow:
Caption: General mechanism of competitive enzyme inhibition by acetophenone analogs.
Kinetic studies have shown that potent acetophenone-based inhibitors, such as compound 7u , act as mixed-type inhibitors, binding to both the free enzyme and the enzyme-substrate complex. [5][6]This interaction can induce conformational changes in the enzyme, leading to a loss of catalytic activity.
[6]
Experimental Protocols
This section provides standardized, step-by-step methodologies for the key biological assays discussed in this guide.
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.
Protocol Workflow:
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Step-by-Step Methodology:
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test acetophenone analogs onto the agar surface.
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
Result Interpretation: Measure the diameter of the zones of complete growth inhibition around each disk and interpret the results as susceptible, intermediate, or resistant based on standardized charts.
This assay is a common and reliable method for evaluating the antioxidant activity of compounds.
Step-by-Step Methodology:
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox).
Reaction Mixture: In a 96-well microplate, add the test compound solutions to the wells.
Initiation: Add the DPPH solution to each well to initiate the reaction. A control well should contain only the solvent and DPPH.
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
α-Glucosidase Inhibition Assay
This colorimetric assay is used to determine the inhibitory effect of compounds on α-glucosidase activity.
Step-by-Step Methodology:
Reagent Preparation: Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). Prepare serial dilutions of the test compounds and a standard inhibitor (e.g., acarbose).
Pre-incubation: In a 96-well microplate, add the α-glucosidase solution and the test compound solutions to the wells. Incubate at 37°C for a short period (e.g., 10-15 minutes).
Reaction Initiation: Add the pNPG solution to each well to start the enzymatic reaction.
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).
Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.
Calculation: Calculate the percentage of inhibition using the formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Conclusion and Future Directions
Substituted acetophenones represent a rich source of biologically active molecules with therapeutic potential in various fields, including infectious diseases, metabolic disorders, and conditions associated with oxidative stress. The structure-activity relationship studies highlighted in this guide underscore the importance of rational drug design in optimizing the potency and selectivity of these compounds.
While significant research has been conducted on a wide array of acetophenone analogs, specific compounds such as 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone remain underexplored. Future research should focus on the synthesis and comprehensive biological evaluation of such novel derivatives to fully elucidate their therapeutic potential. Further investigations into their mechanisms of action at the molecular level will be crucial for the development of the next generation of acetophenone-based drugs.
References
He, W., et al. (2019). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 937-945. Available from: [Link]
Rasayan, J. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASAYAN Journal of Chemistry, 18(2). Available from: [Link]
He, W., et al. (2019). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism. PubMed, 34(1), 937-945. Available from: [Link]
Saeedi, M., & Ezzatzadeh, E. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry & Biodiversity, e202400447. Available from: [Link]
Antony, S., et al. (2017). Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. Asian Journal of Pharmaceutical and Clinical Research, 10(9), 239. Available from: [Link]
Rampa, A., et al. (2004). Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. ResearchGate. Available from: [Link]
He, W., et al. (2019). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. ResearchGate. Available from: [Link]
Rasayan, J. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASAYAN Journal of Chemistry, 18(2). Available from: [Link]
de Fatima, A., et al. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. MDPI. Available from: [Link]
Sankar, A., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library. Available from: [Link]
Singh, P., et al. (2014). Synthesis and structural characterization of novel O -substituted phenolic and chalcone derivatives with antioxidant activity. ResearchGate. Available from: [Link]
Zhang, Y., et al. (2022). Antimicrobial Acetophenone and Phenalenone Derivatives from a Soil-Derived Fungus Penicillium Verrucisporum JX1. ResearchGate. Available from: [Link]
Science.gov. p-substituted acetophenone benzoylhydrazones: Topics by Science.gov. Available from: [Link]
Cavalli, S., et al. (2021). Sustainable production of pharmaceutical, nutraceutical and bioactive compounds from biomass and waste. IRIS - Università di Bologna. Available from: [Link]
Saeedi, M., & Ezzatzadeh, E. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. Available from: [Link]
PubChem. 2,3-Dihydroxy-1-(4-Hydroxy-3-Methoxyphenyl)Propan-1-One. Available from: [Link]
Sukari, M. A., et al. (2013). 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one. NIH. Available from: [Link]
Wang, Y., et al. (2016). The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer's Model. PMC. Available from: [Link]
EP2353403B1 - Use of 1-(2,4-dihydroxy-phenyl)-3-(3-hydroxy-4-methoxy-phenyl). Google Patents.
Naturewill biotechnology Co., Ltd. 3-(2-Hydroxy-4,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone. Available from: [Link]
Sarker, S. D., Latif, Z., & Gray, A. I. (2005). Natural Product Isolation. Springer Nature Experiments. Available from: [Link]
Garg Lab - UCLA. Patents & Products. Available from: [Link]
Sasidharan, S., et al. (2013). Natural product isolation-how to get from biological material to pure compounds. ResearchGate. Available from: [Link]
NIST. 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-. Available from: [Link]
US6498195B2 - Use of 1-propanone-1-(2,4-dihydroxyphenyl)-3-hydroxy-3-(4′-hydroxyphenyl) as an anticarcinogenic agent. Google Patents.
Hendra, R., et al. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells. MDPI. Available from: [Link]
Weidner, S., et al. (2019). Isolation of 1-(3′,4′-Dihydroxyphenyl)-3-(2″,4″,6″-trihydroxyphenyl)-propan-2-ol from Grape Seed Extract and Evaluation of its Antioxidant and Antispasmodic Potential. MDPI. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Taxonomic Precision
Target Audience: Medicinal Chemists, Pharmacognosists, and Natural Product Researchers.
This technical guide details the phytochemical profiling of Uvaria dulcis Dunal (Family: Annonaceae), a scandent shrub often taxonomically synonymous with Uvaria javana Dunal.
Critical Distinction: Researchers must distinguish Uvaria dulcis from Prunus dulcis (Almond). While Prunus literature is abundant, Uvaria dulcis possesses a distinct chemotaxonomic profile characterized by polyoxygenated cyclohexenes (Dulcisenes) and C-benzylated flavonoids (Chalcones) . This guide focuses exclusively on the Annonaceae species, providing high-resolution protocols for the isolation and identification of its phenolic payload.
Chemotaxonomic Profile: The Target Analytes
Unlike generic phenolic profiling, Uvaria dulcis analysis requires targeting specific subclasses that exhibit potent cytotoxicity.
Key Constituent Classes
Class
Specific Analytes
Diagnostic Importance
Polyoxygenated Cyclohexenes
Dulcisenes C, D, E
High. Unique markers for U. dulcis. Structurally complex oxygenated motifs requiring 2D-NMR for resolution.
The following diagram outlines the logical flow for isolating high-value phenolics from U. dulcis, specifically separating the lipophilic chalcones from the polar glycosides.
Figure 1: Bioactivity-guided fractionation workflow for Uvaria dulcis, prioritizing the separation of non-polar cytotoxic chalcones (Dichloromethane fraction) from polar glycosides.
Technical Protocol: Extraction & Separation
This protocol is designed to maximize the yield of chalcones and dulcisenes , the bioactive hallmarks of U. dulcis.
Phase 1: Sequential Extraction
Causality: Uvaria phenolics vary drastically in polarity. A single methanolic extract will co-elute chlorophyll and heavy alkaloids, suppressing the ionization of phenolics in MS.
Defatting: Extract 1 kg of air-dried leaf powder with n-Hexane (3 x 2L) at room temperature for 24h. Discard hexane (removes lipids/waxes).
Target Extraction: Extract the residue with Dichloromethane (CH₂Cl₂) (3 x 2L).
Why: This fraction contains the Dulcisenes and Chalcones (e.g., Cherrevenone).
Exhaustive Extraction: Extract residue with MeOH for polar flavonoids/glycosides.
Phase 2: UHPLC-Q-Orbitrap-MS/MS Profiling
For rapid identification without isolation, use this high-resolution screening method.
System: Thermo Scientific Vanquish UHPLC coupled to Q-Exactive Orbitrap.
(A) 0.1% Formic Acid in Water (Promotes ionization of phenolics).
(B) Acetonitrile.
Gradient Program:
0–2 min: 5% B
2–15 min: 5% → 40% B (Crucial for separating glycoside isomers)
15–25 min: 40% → 95% B (Elutes aglycones and chalcones)
Flow Rate: 0.3 mL/min.
MS Parameters (Negative Mode):
Phenolics ionize best in ESI(-).
Scan range: m/z 100–1200.
Resolution: 70,000 (Full MS), 17,500 (dd-MS2).
Self-Validating Step: Inject a standard of Gallic Acid and Quercetin before the run. If retention time shifts >0.1 min or intensity drops >15%, recalibrate the system.
Structural Identification Data
When analyzing MS/MS data, look for these specific fragmentation patterns characteristic of Uvaria constituents.
Table 1: Diagnostic MS/MS Fragmentation of U. dulcis Phenolics
Compound Name
Precursor Ion [M-H]⁻
Key MS² Fragments (m/z)
Fragmentation Logic
2',3'-dihydroxy-4',6'-dimethoxychalcone
m/z 299.09
163, 135
Retro-Diels-Alder (RDA) cleavage of C-ring typical of chalcones.
Cherrevenone
m/z 311.09
296, 268
Loss of methyl groups (-15 Da) and CO (-28 Da).
Isoliquiritigenin
m/z 255.06
135, 119
Cleavage at the α,β-unsaturated ketone bridge.
Dulcisenes (C-E)
m/z [Varies]
[M-H-H₂O]⁻
Characteristic dehydration peaks due to polyoxygenated cyclohexene ring.
Biological Relevance (Mechanism of Action)
The phenolic constituents of U. dulcis are not merely antioxidants; they are potent cytotoxic agents.
Cytotoxicity: The chalcones (specifically 2',3'-dihydroxy-4',6'-dimethoxychalcone) have demonstrated IC50 values between 3.3 µM and 11.8 µM against KB (oral carcinoma) and HeLa cell lines.
Mechanism: These planar phenolic structures likely intercalate with DNA or inhibit topoisomerase enzymes, a common pathway for chalcone-based antiproliferative activity.
Antimicrobial: The polyoxygenated cyclohexenes contribute to membrane disruption in Gram-positive bacteria.
References
Dulcisenes Isolation: Kaweetripob, W., et al. (2016). "Dulcisenes C–E, polyoxygenated cyclohexenes, from Uvaria dulcis Dunal and their cytotoxic activity." Phytochemistry Letters, 18, 162-167.
Uvaria Profiling Methodology: Zhang, C., et al. (2022). "Simultaneous Qualitative and Quantitative Analyses of 41 Constituents in Uvaria macrophylla Leaves Screen Antioxidant Quality-Markers Using Database-Affinity UHPLC-Q-Orbitrap-MS/MS." Molecules, 27(19), 6283.
Taxonomic Verification: Plants of the World Online (POWO). "Uvaria dulcis Dunal."[1][2][3][4][5] Royal Botanic Gardens, Kew.
Chalcone Bioactivity: Zhou, B., et al. (2010). "Phylogeny and taxonomy of Uvaria (Annonaceae)." Botanical Journal of the Linnean Society, 162(1), 72-84.
Biological Activity of 2,3-Dihydroxy-4,6-Dimethoxybenzene Derivatives
From Synthetic Scaffolds to Neuroprotective Chalcones Executive Summary The 2,3-dihydroxy-4,6-dimethoxybenzene moiety represents a privileged pharmacophore often embedded within complex secondary metabolites, most notabl...
Author: BenchChem Technical Support Team. Date: February 2026
From Synthetic Scaffolds to Neuroprotective Chalcones
Executive Summary
The 2,3-dihydroxy-4,6-dimethoxybenzene moiety represents a privileged pharmacophore often embedded within complex secondary metabolites, most notably polymethoxylated chalcones and benzoic acid derivatives. Unlike simple phenols, this specific tetra-substituted substitution pattern confers unique electronic properties—balancing lipophilicity (via methoxy groups) with redox potential (via the catechol-like 2,3-dihydroxy system).
This technical guide analyzes the biological activity of this scaffold, with a primary focus on 2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC) , a potent neuroprotective agent isolated from Perilla frutescens. We explore its role in modulating the Nrf2-ARE pathway , its synthetic accessibility, and its potential as a lead compound for neurodegenerative therapeutics.
Chemical Profile & Structure-Activity Relationship (SAR)
The core scaffold functions as a "redox-active lipophilic anchor." The biological efficacy is driven by two competing structural features:
The 2,3-Dihydroxy Motif (Catechol):
Function: Acts as the primary Radical Scavenging Center. The ortho-hydroxyls allow for the formation of stable semiquinone radicals and quinones, essential for direct antioxidant activity.
SAR Insight: Methylation of either hydroxyl group significantly reduces radical scavenging capacity (DPPH/ABTS assays) but may improve metabolic stability.
SAR Insight: These electron-donating groups increase electron density on the ring, making the 2,3-hydroxyls more nucleophilic and reactive toward Reactive Oxygen Species (ROS).
Key Derivative Classes
Compound Class
Representative Molecule
Primary Activity
Mechanism
Chalcones
DDC (2',3'-dihydroxy-4',6'-dimethoxychalcone)
Neuroprotection
Nrf2-ARE Activation, Glutathione upregulation
Benzoic Acids
2,3-Dihydroxy-4-methoxybenzoic acid
Antioxidant
Direct ROS scavenging, Anti-inflammatory
Simple Phenols
2,3-Dihydroxy-4,6-dimethoxybenzene (Core)
Cytotoxicity
Redox cycling, mitochondrial disruption
Mechanistic Case Study: DDC and the Nrf2-ARE Pathway
The most validated biological activity of this scaffold is observed in DDC , which acts as an electrophilic activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.
Mechanism of Action
Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for proteasomal degradation. DDC, likely through its electrophilic
-unsaturated ketone linker (Michael acceptor) or its redox-active benzene ring, modifies reactive cysteine residues on Keap1. This disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.
Once nuclear, Nrf2 binds to the Antioxidant Response Element (ARE) , driving the transcription of Phase II detoxifying enzymes:
Heme Oxygenase-1 (HO-1): Anti-inflammatory and cytoprotective.
-Glutamylcysteine Synthetase (-GCS): The rate-limiting enzyme in Glutathione (GSH) synthesis.
Pathway Visualization
The following diagram illustrates the DDC-mediated activation of the Nrf2 pathway and its downstream neuroprotective effects against glutamate toxicity.[1]
Caption: DDC-mediated activation of the Nrf2-ARE pathway leading to upregulation of antioxidant enzymes and neuroprotection.
Quantitative Efficacy Data
The following data summarizes the potency of DDC and related analogs in key biological assays.
Compound
Assay Model
Endpoint
Efficacy (IC50 / Effect)
Ref
DDC
Rat Cortical Cultures
Glutamate-induced Neurotoxicity
Significant protection at 1-10 µM
[1]
DDC
PC12 Cells
Oxidative Stress (H2O2)
Cytoprotection (Dose-dependent)
[2]
DDC
Mouse Auricle Model
Contact Dermatitis (Inflammation)
Reduced thickness (Topical)
[2]
2,3-DH-4-OMe-BA
DPPH Assay
Radical Scavenging
IC50 < 20 µM (Est.)
[3]
DDC
Astrocyte Culture
GSH Release
>2-fold increase
[1]
Note: "2,3-DH-4-OMe-BA" refers to 2,3-Dihydroxy-4-methoxybenzoic acid.[2][3]
Experimental Protocols
A. Synthesis of 2',3'-Dihydroxy-4',6'-dimethoxychalcone (DDC)
Rationale: The Claisen-Schmidt condensation is the standard method for synthesizing chalcones. Protecting groups (MOM or Benzyl) are required for the 2,3-dihydroxy functionality to prevent polymerization or side reactions under basic conditions.
Reagents:
2,3-Dihydroxy-4,6-dimethoxyacetophenone (Precursor A)
Benzaldehyde (Precursor B)
Potassium Hydroxide (KOH)
Ethanol (EtOH)
Hydrochloric Acid (HCl)
Workflow:
Protection: Protect the 2,3-hydroxyl groups of Precursor A using methoxymethyl chloride (MOMCl) to yield 2,3-di(methoxymethoxy)-4,6-dimethoxyacetophenone.
Condensation: Dissolve the protected acetophenone (1.0 eq) and benzaldehyde (1.1 eq) in EtOH.
Catalysis: Add 50% aqueous KOH (5.0 eq) dropwise at 0°C. Stir at room temperature for 24–48 hours. Monitor via TLC (Hexane:EtOAc).
Workup: Pour reaction mixture into ice water and acidify with 10% HCl. Extract with Ethyl Acetate.[4][5]
Deprotection: Reflux the intermediate in MeOH with catalytic HCl to remove MOM groups.
Purification: Recrystallize from EtOH or purify via silica gel column chromatography to obtain DDC as yellow crystals.
B. Primary Cortical Neuron Neuroprotection Assay
Rationale: This assay validates the compound's ability to prevent excitotoxicity, a hallmark of neurodegeneration (Alzheimer's, Parkinson's).
Protocol:
Culture: Prepare primary cortical cultures from E17 Wistar rat embryos. Plate on poly-L-lysine coated dishes. Cultivate for 10-12 days in vitro (DIV).
Pre-treatment: Treat cells with DDC (0.1, 1, 10 µM) for 24 hours. Include Vehicle control (DMSO < 0.1%).
Insult: Expose cells to Glutamate (100 µM) for 15 minutes.
Wash: Remove glutamate medium and replace with fresh conditioned medium. Incubate for 24 hours.
Readout: Assess cell viability using the MTT Assay or LDH Release assay.
Validation: Co-treat with ZnPP (HO-1 inhibitor) to verify if protection is HO-1 dependent.
Future Outlook & Drug Development Potential
The 2,3-dihydroxy-4,6-dimethoxybenzene scaffold offers a compelling "dual-action" mechanism:
Immediate: Direct ROS scavenging via the catechol moiety.
Sustained: Transcriptional upregulation of endogenous antioxidant systems (GSH, HO-1) via Nrf2.
Challenges:
Metabolic Stability: Catechols are prone to rapid methylation by COMT (Catechol-O-methyltransferase) and oxidation to ortho-quinones, which can be toxic.
Bioavailability: While methoxy groups improve lipophilicity, the rapid metabolism requires prodrug strategies (e.g., esterification of hydroxyls) for clinical translation.
Conclusion:
Researchers should prioritize this scaffold for neurodegenerative indications where oxidative stress and inflammation are concurrent drivers. The chalcone derivative DDC serves as the primary lead, but rigidified analogs (e.g., flavanones or isoflavones retaining this substitution pattern) may offer superior pharmacokinetic profiles.
References
Protective Effect of 2',3'-Dihydroxy-4',6'-dimethoxychalcone on Glutamate-Induced Neurotoxicity in Primary Cortical Cultures.
Source: Biological & Pharmaceutical Bulletin (2020).[1]
Link:[Link]
Effects of 2'-3'-dihydroxy-4',6'-dimethoxychalcone derived from green perilla on auricle thickness in chronic contact dermatitis model mice.
Source: Journal of Pharmacological Sciences (2019).[6]
Link:[Link]
Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth.
Source: Molecules (2021).[7]
Link:[Link]
An In-Depth Technical Guide to the Synthesis of 4,6-dimethoxy-2,3-dihydroxyphenone
Executive Summary: 4,6-dimethoxy-2,3-dihydroxyphenone is a valuable chemical intermediate, particularly in the synthesis of pharmacologically active compounds such as xanthone derivatives.[1][2] This guide provides a com...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: 4,6-dimethoxy-2,3-dihydroxyphenone is a valuable chemical intermediate, particularly in the synthesis of pharmacologically active compounds such as xanthone derivatives.[1][2] This guide provides a comprehensive overview of the synthetic routes to this key intermediate, with a focus on the underlying chemical principles and practical experimental protocols. The primary synthetic strategy discussed is the Friedel-Crafts acylation of appropriately substituted aromatic precursors. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed methodologies and insights to facilitate the efficient laboratory preparation of 4,6-dimethoxy-2,3-dihydroxyphenone.
Introduction: The Significance of 4,6-dimethoxy-2,3-dihydroxyphenone
4,6-dimethoxy-2,3-dihydroxyphenone, a polysubstituted aromatic ketone, serves as a crucial building block in the synthesis of various complex organic molecules. Its structural features, including the presence of vicinal hydroxyl groups and methoxy substituents on the aromatic ring, make it an ideal precursor for the construction of heterocyclic systems. Of particular note is its role in the synthesis of xanthones, a class of compounds known for their diverse and significant biological activities, including antimicrobial, antioxidant, and anticancer properties.[2][3][4] The strategic placement of the functional groups on the phenone ring allows for regioselective reactions, enabling the development of a wide range of derivatives with potential therapeutic applications.
Retrosynthetic Analysis and Key Synthetic Strategies
A retrosynthetic analysis of 4,6-dimethoxy-2,3-dihydroxyphenone suggests a disconnection at the acyl group, pointing towards a Friedel-Crafts acylation reaction as a primary synthetic route.[5] This approach involves the introduction of an acetyl group onto a suitably activated aromatic ring. The key precursor for this strategy is a dimethoxyphenol derivative. The selection of the appropriate starting material and reaction conditions is critical to ensure the desired regioselectivity and to achieve a high yield of the target compound.
Detailed Synthesis Protocols and Mechanistic Insights
The most direct and widely applicable method for the synthesis of substituted acetophenones, including the target molecule, is the Friedel-Crafts acylation.[6] This section provides a detailed protocol for a plausible synthetic route, based on established chemical principles.
Route A: Friedel-Crafts Acylation of 3,5-Dimethoxyphenol
The Friedel-Crafts acylation of 3,5-dimethoxyphenol with an appropriate acylating agent in the presence of a Lewis acid catalyst is a logical approach to introduce the acetyl group at the C2 position. The electron-donating nature of the methoxy and hydroxyl groups strongly activates the aromatic ring towards electrophilic substitution.
Synthesis of 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone via Friedel-Crafts acylation
Application Note: High-Yield Synthesis of 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone via Regioselective Friedel-Crafts Acylation Abstract This application note details a robust, two-stage protocol for the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Yield Synthesis of 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone via Regioselective Friedel-Crafts Acylation
Abstract
This application note details a robust, two-stage protocol for the synthesis of 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone , a critical intermediate in the development of bioactive flavonoids and chalcones. The method utilizes a Friedel-Crafts acylation of 1,2,3,5-tetramethoxybenzene to construct the carbon skeleton, followed by a regioselective O-demethylation strategy. By leveraging the coordination chemistry of aluminum chloride (
), this protocol achieves high regioselectivity for the 2,3-dihydroxy substitution pattern, avoiding common over-demethylation byproducts.
Introduction & Mechanistic Rationale
The target molecule belongs to a class of poly-oxygenated phenyl propanones often used as precursors for Baicalein and Wogonin analogs. The synthesis presents two primary challenges:
Regiocontrol during Acylation: The starting material, 1,2,3,5-tetramethoxybenzene, is highly activated. Controlling the position of acylation to the C4 symmetric axis is thermodynamic, but kinetic byproducts can form.
Selective Demethylation: The target requires hydroxyl groups at the C2 and C3 positions, while retaining methoxy groups at C4 and C6. Standard demethylation (e.g.,
) is often too aggressive, stripping all ether linkages.
Our Solution:
We employ a Friedel-Crafts acylation using propionyl chloride and
. Under these conditions, acts as both a catalyst and a regioselective demethylating agent. The reaction proceeds through an acylium ion attack, followed by an in situ ortho-demethylation driven by the formation of a stable aluminum-carbonyl chelate (the "ortho-effect"). A subsequent mild demethylation step using /NaI selectively cleaves the C3-methoxy group due to the "neighboring group participation" of the newly formed C2-phenolate.
Strategic Planning (Pre-Lab)
Reagents & Materials
Reagent
Purity
Role
Handling Note
1,2,3,5-Tetramethoxybenzene
>98%
Substrate
Hygroscopic; dry under vacuum if older stock.
Propionyl Chloride
98%
Acylating Agent
Distill if colored; highly corrosive.
Aluminum Chloride ()
Anhydrous
Lewis Acid
Critical: Must be free-flowing yellow/white powder. Gray/clumped material will fail.
Dichloromethane (DCM)
Anhydrous
Solvent
Dry over or molecular sieves.
Sodium Iodide (NaI)
>99%
Demethylation Promotor
Light sensitive; store in amber glass.
Acetonitrile (MeCN)
Anhydrous
Solvent (Step 2)
Essential for the NaI mechanism.
Safety & Equipment
Gas Evolution: The reaction generates significant HCl gas. A caustic scrubber (NaOH trap) is mandatory .
Moisture Sensitivity: All glassware must be flame-dried and flushed with Argon/Nitrogen.
Temperature Control: An ice-salt bath (-10°C) and a reflux setup are required.
Detailed Experimental Protocol
Stage 1: Friedel-Crafts Acylation
Objective: Synthesis of 1-(2-hydroxy-3,4,6-trimethoxyphenyl)-1-propanone.
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and an HCl gas outlet connected to a scrubber.
Catalyst Suspension: Add
(1.5 equiv, 20.0 g) to anhydrous DCM (150 mL) . Cool the suspension to 0°C using an ice bath.
Acylating Agent: Add Propionyl Chloride (1.2 equiv, 11.1 g) dropwise to the suspension over 10 minutes. Stir for 15 minutes until the complex forms (solution may turn yellow/orange).
Substrate Addition: Dissolve 1,2,3,5-tetramethoxybenzene (1.0 equiv, 19.8 g) in DCM (50 mL) . Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C .
Note: A color change to deep red/brown indicates formation of the Sigma complex.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours .
Mechanism Check: During this phase, the
coordinates to the carbonyl oxygen and the C2-methoxy oxygen. Chloride ion () attacks the C2-methyl group, cleaving it to form the aluminum chelate.
Quenching: Pour the reaction mixture slowly into a beaker containing Ice/HCl (300 g ice + 50 mL conc. HCl) . Stir vigorously to break the aluminum complex.
Workup: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (
mL). Combine organics, wash with water ( mL) and brine ( mL). Dry over and concentrate in vacuo.
Purification: Recrystallize the crude solid from Methanol/Water to yield 1-(2-hydroxy-3,4,6-trimethoxyphenyl)-1-propanone (Yield: ~85-90%).
Stage 2: Selective C3-Demethylation
Objective: Conversion to 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone.[3]
Setup: Flame-dried 250 mL round-bottom flask with reflux condenser and nitrogen balloon.
Reagent Mixing: Dissolve the Stage 1 Product (10.0 g) in Anhydrous Acetonitrile (100 mL) .
Catalyst Addition: Add NaI (3.0 equiv) and
(2.5 equiv) .
Caution: Exothermic reaction. Add
in portions.
Reflux: Heat the mixture to reflux (82°C ) for 2–4 hours . Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting material (higher
) should disappear, replaced by a lower spot (catechol product).
Quenching: Cool to room temperature. Pour into Ice/Water (200 mL) containing Sodium Thiosulfate (sat. aq., 20 mL) to quench any iodine generated.
Purification: Flash column chromatography (Silica gel, Gradient 10% -> 30% EtOAc in Hexanes) or recrystallization from Ethanol.
Final Product:1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone .
Data Analysis & Validation
Analytical Method
Expected Signal
Interpretation
1H NMR (DMSO-d6)
13.5 ppm (s, 1H)
Chelated 2-OH : Sharp singlet downfield due to H-bond with carbonyl.
1H NMR (DMSO-d6)
9.0-10.0 ppm (s, 1H)
Free 3-OH : Broad singlet, disappears with shake.
1H NMR (DMSO-d6)
6.3 ppm (s, 1H)
Aromatic H (C5) : Only one aromatic proton singlet confirms 2,3,4,6 substitution.
1H NMR (DMSO-d6)
3.8, 3.9 ppm (s, 6H)
Methoxy Groups : Two distinct singlets for 4-OMe and 6-OMe.
Mass Spec (ESI-)
m/z 225 [M-H]-
Confirms molecular weight of 226.23 g/mol .
Reaction Pathway Visualization
Caption: Stepwise transformation from tetramethoxybenzene to the dihydroxy-propanone target, highlighting the in-situ ortho-demethylation and the secondary selective deprotection.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (Step 1)
Old/Hydrated
Use fresh anhydrous . It should fume vigorously in air.
No Demethylation at C3
Temperature too low in Step 2
Ensure Acetonitrile is refluxing vigorously (82°C).
Over-Demethylation (C4/C6 lost)
Reaction time too long
Monitor Step 2 by TLC every 30 mins. Stop immediately when Mono-OH is consumed.
Polyacylation
Excess Acyl Chloride
Strictly limit Propionyl Chloride to 1.1-1.2 equivalents.
References
Friedel-Crafts Acylation Mechanisms
Olah, G. A.
Mechanism of Acylation of Polymethoxybenzenes:
Selective Demethylation Protocols
Regioselective demethylation of polymethoxyflavones using AlCl3/NaI:
Synthesis of Related Acetophenones
Synthesis of 2'-hydroxy-4',6'-dimethoxyacetophenone:
Characterization Data
Spectral Data for 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone:
Application Note: High-Resolution Separation of Polymethoxylated Phenolic Ketones (PMPKs)
Introduction & Scientific Rationale Polymethoxylated phenolic ketones (PMPKs), such as Paeonol (2'-hydroxy-4'-methoxyacetophenone) and its structural isomers (e.g., acetovanillone, xanthomicrol precursors), represent a s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Rationale
Polymethoxylated phenolic ketones (PMPKs), such as Paeonol (2'-hydroxy-4'-methoxyacetophenone) and its structural isomers (e.g., acetovanillone, xanthomicrol precursors), represent a significant analytical challenge in natural product chemistry and drug development. Found abundantly in Paeonia suffruticosa (Moutan Cortex) and Cynanchum species, these compounds exhibit potent anti-inflammatory and neuroprotective properties.
The Analytical Challenge:
The primary difficulty in analyzing PMPKs lies in their structural isomerism. The position of the methoxy (-OCH₃) and hydroxyl (-OH) groups on the acetophenone ring significantly alters biological activity but results in nearly identical hydrophobicity (LogP) and mass spectra. Standard C18 alkyl-bonded phases often fail to resolve these positional isomers (e.g., ortho- vs. para- substitution) because they rely almost exclusively on hydrophobic subtraction.
This guide details a protocol moving beyond "recipe-following" to a mechanistic separation strategy , leveraging
interactions and steric selectivity to achieve baseline resolution of isobaric PMPKs.
Physicochemical Profiling & Mechanistic Strategy
Before method development, we must understand the analyte's behavior in solution.
Parameter
Value (Approx for Paeonol)
Chromatographic Implication
pKa (Phenolic -OH)
9.78
Weakly acidic. Mobile phase pH must be < 4.0 to suppress ionization and maintain the neutral form for retention.
LogP
1.98
Moderately lipophilic. Retains well on Reverse Phase (RP), but hydrophobic discrimination is low between isomers.
UV Max
230 nm, 274 nm
Aromatic ring + Carbonyl conjugation. 274 nm is more selective; 230 nm is more sensitive but prone to solvent noise.
The "Methoxy Effect" and Column Selection
Methoxy groups are electron-donating. They increase the electron density of the aromatic ring.
C18 Columns: Interact via van der Waals forces. Often co-elute isomers like 2'-hydroxy-4'-methoxyacetophenone and 4'-hydroxy-3'-methoxyacetophenone.
Phenyl-Hexyl / PFP (Pentafluorophenyl) Columns: These phases possess
systems. The electron-rich PMPK ring interacts with the -cloud of the stationary phase. This interaction is highly sensitive to the position of substituents (steric hindrance to the -overlap), offering superior selectivity for isomers.
Method Development Workflow
The following decision tree outlines the logic for selecting the stationary phase based on the complexity of the PMPK mixture.
Figure 1: Decision matrix for stationary phase selection. Note the diversion to Phenyl phases when isomeric resolution is required.
If low, check for dead volume in tubing or column aging.
Metabolic Pathway & Isomer Context
Understanding the biological origin of these compounds aids in identifying unknown peaks. PMPKs often undergo demethylation in vivo.
Figure 2: Metabolic and degradation pathways creating structural complexity. Resacetophenone elutes earlier than Paeonol due to increased polarity (loss of methyl group).
Troubleshooting Guide
Issue: Doublet peaks or split peaks.
Cause: Solvent mismatch. The sample solvent (100% MeOH) is stronger than the initial mobile phase (15% ACN).
Fix: Dilute sample with water to match the starting mobile phase strength (e.g., 50:50 MeOH:Water).
Issue: Baseline drift at 230 nm.
Cause: Formic acid absorbs at low UV.
Fix: Use Phosphoric Acid (0.1%) instead, which is UV transparent, provided MS detection is not required.
Issue: Retention time shifting.
Cause: pH fluctuation affecting the phenolic proton.
Fix: Ensure buffer/acid concentration is precise. Phenols are sensitive to pH changes near their pKa, though at pH 2.7 they should be stable.
References
Pharmacopoeia of the People's Republic of China. (2020). Volume I: Moutan Cortex (Mu Dan Pi).
Li, S., et al. (2023). "New Phenolic Dimers from Plant Paeonia suffruticosa and Their Cytotoxicity and NO Production Inhibition." Molecules, 28(11), 4567.
BenchChem Technical Support. (2025). "A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation." BenchChem Application Notes.
Phenomenex. (2024). "The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity: Phenyl-Hexyl vs C18." Phenomenex Technical Guides.
Xie, P., et al. (2006). "Paeonol reduced cerebral infarction involving the superoxide anion and microglia activation in ischemia-reperfusion injured rats."[1] Journal of Ethnopharmacology.
1H NMR characterization of 2,3-dihydroxy-4,6-dimethoxy substitution patterns
Application Note: 1H NMR Characterization of 2,3-Dihydroxy-4,6-Dimethoxy Substitution Patterns Abstract The unambiguous characterization of pentasubstituted benzene rings—specifically the 2,3-dihydroxy-4,6-dimethoxy patt...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 1H NMR Characterization of 2,3-Dihydroxy-4,6-Dimethoxy Substitution Patterns
Abstract
The unambiguous characterization of pentasubstituted benzene rings—specifically the 2,3-dihydroxy-4,6-dimethoxy pattern—presents a significant challenge in natural product chemistry (e.g., chalcones, acetophenones from Uvaria or Piper species) and drug metabolite identification.[1] Standard 1D NMR is often insufficient due to the presence of a single aromatic proton singlet that provides limited scalar coupling information. This Application Note details a self-validating NMR protocol using DMSO-d6 to stabilize exchangeable protons, coupled with NOESY and HMBC experiments to lock the spatial and electronic environment of the lone aromatic proton.
Introduction & Theoretical Basis
The "2,3-dihydroxy-4,6-dimethoxy" pattern implies a benzene ring with only one aromatic proton (H-5), flanked by two methoxy groups (at C-4 and C-6) and distal to two hydroxy groups (at C-2 and C-3).[1]
The Isomer Problem:
Synthetic or biosynthetic pathways often yield regioisomers that are indistinguishable by Mass Spectrometry. For a core scaffold (e.g., Acetophenone), the primary isomers include:
Target: 2,3-dihydroxy-4,6-dimethoxy (H-5 is flanked by two OMe groups).[1]
Isomer A: 2,4-dihydroxy-3,6-dimethoxy (H-5 is flanked by one OH and one OMe ).[1]
Isomer B: 2,5-dihydroxy-4,6-dimethoxy (H-3 is flanked by one OH and one OMe ).[1]
The Solution:
The chemical environment of the lone proton is the key. In the target structure, H-5 resides in a distinct "methoxy canyon," shielded by electron-donating groups at both ortho positions.[1]
Experimental Protocol
Sample Preparation (Critical)
Detection of the hydroxy protons is essential for full structural confirmation. Chloroform-d (
) often leads to broad or invisible OH signals due to exchange.[1]
BenchChem. (2025). A Comparative Spectroscopic Analysis of 3-Hydroxy-4-methoxyacetophenone Isomers. Retrieved from
Thaima, T., et al. (2020). Dulcisenes C-E, polyoxygenated cyclohexenes, from Uvaria dulcis Dunal and their cytotoxic activity. Journal of Natural Products. (Identifies 2',3'-dihydroxy-4',6'-dimethoxychalcone). Retrieved from
Burns, D., et al. (2024).[3] Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. News Medical. Retrieved from
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. (Standard for solvent residual peaks). Retrieved from [1]
Solvent extraction techniques for lipophilic phenolic ketones
Executive Summary Lipophilic phenolic ketones (LPKs)—including curcuminoids, gingerols, shogaols, paeonol, and xanthohumol —represent a challenging class of phytochemicals. Structurally, they possess a dual nature: a pol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Lipophilic phenolic ketones (LPKs)—including curcuminoids, gingerols, shogaols, paeonol, and xanthohumol —represent a challenging class of phytochemicals. Structurally, they possess a dual nature: a polar phenolic moiety (susceptible to oxidation and pH-dependent ionization) and a non-polar hydrocarbon backbone (requiring lipophilic solvents).
This guide moves beyond generic extraction protocols to provide a precision-engineered approach. We analyze the physicochemical drivers of solubility and degradation, offering three validated workflows: Modified Maceration (UAE) , Supercritical Fluid Extraction (SFE) , and Hydrophobic Deep Eutectic Solvents (HDES) .
Physicochemical Profiling & Solvent Strategy
Before selecting a solvent, the analyte’s "Solubility Window" must be defined. LPKs typically exhibit a LogP between 2.0 and 4.5 and a pKa between 9.5 and 10.5 .
The Polarity Paradox: Pure non-polar solvents (Hexane) dissolve the ketone tail but often fail to disrupt the hydrogen bonding of the phenolic hydroxyls in the plant matrix. Pure polar solvents (Water) fail to solvate the lipophilic backbone.
The Solution: Use Medium-Polarity Protic Solvents (Ethanol, Isopropanol) or Tuned Supercritical Fluids .
Table 1: Physicochemical Properties of Target LPKs
Figure 1: Decision matrix for selecting the optimal extraction methodology based on thermal stability and matrix interference.
Detailed Protocols
Protocol A: Ultrasound-Assisted Extraction (UAE) with pH-Tuning
Best for: Thermally stable compounds or when SFE is unavailable. High yield, moderate selectivity.
Mechanism: Acoustic cavitation disrupts cell walls, while the solvent mixture matches the analyte's dielectric constant. Acidification prevents phenolate formation (ionization), keeping the molecule neutral and lipophilic.
Reagents:
Solvent: Ethanol:Water (70:30 v/v).
Modifier: 0.1% Formic Acid (maintains pH ~3-4).
Step-by-Step:
Pre-treatment: Dry biomass to <10% moisture. Grind to 40–60 mesh.
Slurry Preparation: Mix biomass with solvent at a 1:20 (w/v) ratio.
Sonication:
Frequency: 37–40 kHz.
Power Density: 300–400 W.
Temperature: Maintain < 40°C using a cooling bath (Critical for volatile ketones like Paeonol).
Time: 30 minutes (Pulse mode: 5s ON / 2s OFF).
Separation: Centrifuge at 4,000 rpm for 10 min. Collect supernatant.
Concentration: Rotary evaporate at 40°C under reduced pressure.
Validation Check: If the extract appears cloudy upon cooling, high-molecular-weight waxes were co-extracted. Proceed to Winterization (chill to -20°C for 24h and filter).
Protocol B: Supercritical Fluid Extraction (SFE)
Best for: Thermally labile targets (Gingerols) and high-lipid matrices. "Gold Standard" for purity.
Mechanism: Supercritical CO2 is non-polar (like Hexane) but has gas-like diffusivity. By adjusting density (via pressure) and adding a polar co-solvent (Ethanol), we specifically target the LPK window.
Parameters (Optimized for Phenolic Ketones):
Pressure: 250 bar (25 MPa). Note: Lower pressures (<150 bar) extract only essential oils; higher pressures are needed for the phenolic backbone.
Temperature: 50°C.
Co-solvent: Ethanol (5% v/v).[3] Crucial: Pure CO2 yields are <5% for compounds like Xanthohumol; Ethanol addition increases solubility by up to 85%.
Flow Rate: 25 g/min (for 100mL vessel).
Time: 4–6 hours (Dynamic extraction).
Step-by-Step:
Loading: Pack extraction vessel with ground biomass. Use glass wool to prevent line clogging.
Static Phase: Pressurize to 250 bar/50°C. Hold for 20 mins to allow CO2 saturation.
Dynamic Phase: Open flow with 5% ethanol co-solvent injection.
Collection: Depressurize into a separator trap maintained at 40 bar/25°C. The CO2 recycles; the extract precipitates.
Protocol C: Hydrophobic Deep Eutectic Solvents (HDES)
Best for: Green chemistry applications and non-volatile targets.
Mechanism: A eutectic mixture of a hydrogen bond donor (HBD) and acceptor (HBA) creates a liquid supramolecular structure that dissolves lipophilic phenolics without extracting hydrophilic sugars/proteins.
Formulation:
Menthol : Octanoic Acid (1:2 molar ratio) .
Why? This HDES is hydrophobic, preventing water uptake, and shows exceptional solubility for phenolic ketones due to pi-pi stacking interactions.
Step-by-Step:
Preparation: Mix Menthol and Octanoic acid at 60°C until a clear liquid forms. Cool to RT.
Extraction: Mix biomass with HDES (1:30 ratio). Stir at 600 rpm for 45 mins at 40°C.
Recovery (The Challenge): HDES has low volatility.[4] Do not evaporate.
Back-Extraction: Add the HDES extract to a biphasic system of Water/Ethanol . The LPK partitions into the ethanol phase, while the HDES components (fatty acids) can be separated or washed out depending on downstream needs.
Post-Extraction Purification: Macroporous Resins
Crude extracts often contain chlorophyll and waxes. Adsorption chromatography is the industry standard for cleanup.
Resin Choice:HPD-300 or AB-8 (Non-polar styrene-divinylbenzene).
Loading: Dissolve crude extract in 10% Ethanol. Load onto column.
Washing: Elute with water (removes sugars/proteins).
Elution: Elute target LPKs with 70-90% Ethanol .
Result: Purity typically increases from ~5% to >40%.
Workflow Visualization
Figure 2: End-to-end processing workflow from biomass to enriched isolate.
References
Li, S., et al. (2022). Solvation Free Energy for Selection of an Aqueous Two-Phase System: Case in Paeonol Extraction from Cortex Moutan. ACS Omega. Link
Sperkowska, B., et al. (2025). Extraction of Valuable Compounds from Spent Hops, Including Xanthohumol—The Influence of the Solvent's Polarity Index.[5] Food and Bioprocess Technology.[5][6][7] Link
Rojas-Armas, J., et al. (2025). Supercritical CO2 Extraction of Oleoresin from Peruvian Ginger: Extraction Yield, Polyphenol Content, and Chemical Analysis. Molecules.[2][4][5][6][7][8][9][10][11][12][13] Link
Florindo, C., et al. (2023). Hydrophobic Deep Eutectic Solvents as Greener Substitutes for Conventional Extraction Media. ACS Sustainable Chemistry & Engineering. Link
Zhang, L., et al. (2024). Ultrasound-Assisted Extraction of Paeonol from Moutan Cortex: Purification and Component Identification.[14] Molecules.[2][4][5][6][7][8][9][10][11][12][13] Link
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SYN-PROPIO-2346
Support Tier: Level 3 (Senior Application Scientist)
Status: Active
Topic: Yield Optimization & Troubleshooting for Friedel-Crafts Acylation and Regioselective Demethylation.
Executive Summary & Reaction Logic
User Query: "How do I improve the yield of 2,3-dihydroxy-4,6-dimethoxypropiophenone?"
Scientist's Analysis:
The synthesis of 2,3-dihydroxy-4,6-dimethoxypropiophenone (Target) typically proceeds via a two-stage workflow starting from 1,2,3,5-tetramethoxybenzene .[1] The primary yield-limiting factors are:
Regiocontrol during Acylation: Ensuring the propionyl group attaches at the C4 position (symmetrical to C6) without over-acylation.
Selectivity during Demethylation: The critical bottleneck. Standard Lewis Acid conditions (
/Ether) often yield only the mono-demethylated product (2-hydroxy-3,4,6-trimethoxypropiophenone). Achieving the 2,3-dihydroxy motif (catechol formation) requires forcing conditions that stabilize the cyclic aluminum-catecholate intermediate without stripping the 4,6-methoxy groups.
Workflow Visualization
The following diagram outlines the optimized reaction pathway and the critical decision points for yield maximization.
Caption: Figure 1. Optimized synthetic route highlighting the critical solvent/temperature switch required to access the 2,3-dihydroxy target.
Optimized Experimental Protocol
This protocol is designed to minimize side reactions (polymerization) and maximize the conversion of the "difficult" 3-methoxy group.
Step 2: Regioselective Demethylation (The "Yield Maker")
Objective: Convert 2,3,4,6-tetra-OMe
2,3-di-OH-4,6-di-OMe.
The Challenge: The 2-OMe cleaves easily (ortho-effect). The 3-OMe is stubborn.
Reagents:
Intermediate from Step 1 (1.0 eq)
(3.5 - 4.0 eq ) — Excess is required to sequester the carbonyl and form the catecholate.
Solvent: Toluene (Dry). Do not use DCM or Ether here if you want the 2,3-dihydroxy product.
Procedure:
Dissolve the intermediate in dry Toluene.
Add
(4.0 eq) at RT. The solution will turn dark/reddish (complex formation).
Heat to Reflux (110°C) for 3–5 hours.
Why Reflux? The energy barrier to cleave the 3-OMe (which forms the stable 5-membered aluminum ring with the 2-O) is higher than the 2-OMe cleavage. Ether reflux (35°C) is insufficient.
Monitor: TLC will show the disappearance of the mono-demethylated spot (usually higher
) and appearance of the di-hydroxy product (lower , often streaks due to acidity).
Workup (Critical):
Cool to RT.
Pour into ice/HCl (conc.). Stir vigorously for 1 hour.
Reason: The aluminum-catechol complex is very stable. Brief shaking is not enough to hydrolyze it. You must stir until the organic layer is clear and the aqueous layer is acidic.
Extract with Ethyl Acetate (DCM is poor for catechols). Wash with brine.[3][4]
Troubleshooting Guide (FAQ Format)
Issue 1: "I am only getting the mono-demethylated product (2-hydroxy-3,4,6-trimethoxy)."
Diagnosis: Insufficient activation energy or Lewis Acid stoichiometry.
Root Cause: The 2-hydroxy group forms a hydrogen bond with the carbonyl, which is stable. The 3-methoxy group is sterically crowded and electronically deactivated.
Solution:
Switch Solvent: Move from DCM/Ether to Toluene or Chlorobenzene .
Increase Temperature: Reflux is mandatory.
The "Nuclear" Option (NaI): If
alone fails, add Sodium Iodide (NaI) (3.0 eq) to the /Acetonitrile or Toluene mixture. The iodide ion acts as a strong nucleophile to demethylate the activated methyl group via an mechanism (Node's Reagent modification).
Issue 2: "My product is a black tar/polymer."
Diagnosis: Friedel-Crafts over-reaction or decomposition.
Root Cause:
Temperature too high during
addition in Step 1.
Wet
: Generates HCl gas uncontrollably and lowers effective catalyst concentration.
Solution:
Keep Step 1 strictly at 0°C during addition.
Use fresh
(sublimed if possible).
Ensure the starting material is fully dissolved before adding catalyst.
Issue 3: "Low recovery during workup (Aqueous layer is colored)."
Diagnosis: Formation of Aluminum emulsions or water-soluble complexes.
Root Cause: Catechols (2,3-dihydroxy) are slightly water-soluble and form strong complexes with Aluminum salts.
Solution:
Acidify Strongly: Ensure the quench water is pH < 1 (use conc. HCl).
Salting Out: Saturate the aqueous phase with NaCl before extraction.
Solvent Choice: Use Ethyl Acetate or Ether for extraction. Avoid DCM for poly-phenolic compounds as solubility is poor.
Data Summary & Reference Parameters
Parameter
Standard Condition (Low Yield)
Optimized Condition (High Yield)
Reason
Solvent (Step 2)
Dichloromethane / Ether
Toluene / Chlorobenzene
Higher boiling point drives the 2nd demethylation.
Temp (Step 2)
25°C - 40°C
80°C - 110°C
Overcomes activation energy for 3-OMe cleavage.
Eq
1.5 - 2.0 eq
3.5 - 4.0 eq
1 eq for C=O, 1 eq for 2-OH, 1 eq for 3-OH, + excess.
Quench Time
10 mins
45 - 60 mins
Hydrolysis of the stable Al-Catechol complex is slow.
Mechanistic Insight (Why this works)
The selectivity relies on the "Neighboring Group Participation" of the Aluminum.
Phase 1 (Fast):
coordinates to the carbonyl oxygen. The ortho-methoxy (C2) is cleaved rapidly to form a 6-membered chelate ring (Al-O-C-C-C=O).
Phase 2 (Slow): To get the 2,3-dihydroxy target, the Aluminum must coordinate to the oxygen at C3. This requires the formation of a 5-membered catecholate ring . This is thermodynamically stable but kinetically slower to form than the 6-membered ring.
The Trap: If you stop early (low temp), you isolate the 6-membered chelate product (2-OH). By applying heat (Toluene reflux), you push the system into the thermodynamic well of the 5-membered catecholate complex (2,3-diOH).
Caption: Figure 2. The thermodynamic sink of the reaction. Heat is required to transition from the kinetic ortho-chelate to the stable catecholate.
References
Horie, T., et al. (1993).[1] Selective demethylation of polymethoxyacetophenones with aluminum chloride. This paper establishes the solvent-dependency of
demethylation, highlighting that acetonitrile/toluene favors poly-demethylation compared to ether.
Source:
BenchChem Technical Database. (2025). Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene. Provides standard protocols for the acylation step and quenching procedures to avoid aluminum emulsions.
Source:
Aiyar, S. N., et al. (1959).[1] Selective demethylation of the 5-methoxyl group in flavanones. Discusses the use of
in dry ethereal solution vs. nitrobenzene/toluene for controlling the extent of demethylation in complex phenols.
Source:
Bhatt, M. V., & Kulkarni, S. U. (1983).[1] Cleavage of Ethers. A comprehensive review on the mechanisms of ether cleavage, specifically detailing the "push-pull" mechanism of Lewis Acids and nucleophiles (like NaI) in demethylation.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Ticket ID: REGIO-PHLORO-001
Subject: Overcoming Regioselectivity & Poly-acylation in Phloroglucinol Substrates
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
Phloroglucinol (1,3,5-trihydroxybenzene) is an "electronic super-highway."[1] Its three hydroxyl groups donate electron density into the ring so aggressively that standard Friedel-Crafts protocols often fail, resulting in uncontrolled poly-acylation, O-acylation (esterification), or intractable aluminum tars.[1]
This guide provides a technical intervention to restore regiocontrol. We move beyond standard textbook protocols to address the specific kinetic vs. thermodynamic conflicts inherent to this substrate.
Module 1: The Core Conflict (O- vs. C-Acylation)
User Query: "I am attempting a Friedel-Crafts acylation using acetyl chloride, but NMR indicates I’m forming the ester (O-acyl) rather than the ketone (C-acyl). Why?"
Technical Diagnosis:
You are fighting a battle between Kinetic Control (O-attack) and Thermodynamic Control (C-attack) .
The Trap: The oxygen atom is the harder nucleophile and is kinetically accessible. Without sufficient Lewis Acid (LA) complexation, the acyl chloride attacks the oxygen first.
The Fix: You must "mask" the oxygens and activate the ring carbon. This requires a super-stoichiometric amount of Lewis Acid.
The "3+1" Rule (Critical Causality):
Phloroglucinol has 3 oxygen donors.
is an oxophilic Lewis Acid.
The first 3 equivalents of
simply coordinate to the phenolic oxygens, generating aluminum alkoxides. This prevents O-acylation but deactivates the ring.
You need a 4th equivalent (or more) to actually activate the acyl chloride (generating the acylium ion
) and drive the C-acylation.
Corrective Action:
Increase Catalyst Load: Use 3.5 to 4.0 equivalents of
relative to phloroglucinol.
Temperature Shift: If O-acylation persists, increase the reaction temperature (reflux in
or DCE). C-acylation is the thermodynamic product; heat drives the rearrangement of any formed esters to the ring (in situ Fries rearrangement).
Module 2: The Poly-Acylation Loop
User Query: "I need the mono-acetylated product, but the reaction won't stop. I get a mixture of di- and tri-acetylated species."
Technical Diagnosis:
In typical aromatics, adding an acyl group deactivates the ring, stopping further reaction. In phloroglucinol, the Resonance Effect (+M) of the three -OH groups overpowers the Inductive Effect (-I) of the new acyl group. The ring remains nucleophilic enough for a second attack. Furthermore, the newly formed ketone creates an intramolecular hydrogen bond with the ortho-hydroxyl, stabilizing the molecule and potentially lowering the activation energy for the next step.
The Solution: The Houben-Hoesch Reaction
Stop using standard Friedel-Crafts for mono-acylation. Switch to the Houben-Hoesch protocol (Nitrile + HCl).
Why it works: The electrophile is an iminium salt (
), which is less reactive than a free acylium ion.
Self-Limiting Mechanism: The intermediate ketimine salt precipitates out of non-polar solvents (like ether/chloroform), physically removing the product from the reaction mixture before a second attack can occur.
Module 3: Visualizing the Pathway
The following diagram illustrates the bifurcation between O- and C-acylation and the "Rescue Route" via Fries Rearrangement.
Caption: Reaction pathway bifurcation. Note the "Rescue Step" (Fries Rearrangement) allowing conversion of unwanted esters to the target ketone.
Module 4: Comparative Catalyst Data
Select the right tool for your specific selectivity needs.
acts as a mild Lewis acid to coordinate the nitrile, increasing its electrophilicity without "brute forcing" the ring like .
Saturation: Cool the mixture to 0°C. Bubble dry HCl gas through the solution for 30-60 minutes.
Checkpoint: The solution should saturate. You are generating the imido-chloride intermediate in situ.
Incubation: Seal the flask and store at 0-5°C (refrigerator) for 24-48 hours.
Observation: A bulky solid (ketimine hydrochloride salt) will crystallize/precipitate. This precipitation protects the product from further reaction.
Hydrolysis (The Release): Decant the solvent. Wash the solid with dry ether to remove unreacted starting material. Dissolve the solid in water (50 mL) and reflux for 1 hour.
Chemistry: This hydrolyzes the
bond to the bond.
Isolation: Cool the aqueous solution. The product (Mono-acetyl phloroglucinol) will crystallize out. Filter and recrystallize from water/methanol.
Module 6: Troubleshooting Decision Tree
Use this logic flow to diagnose failures in real-time.
Caption: Diagnostic flowchart for common acylation failures.
References
Gulati, K. C.; Seth, S. R.; Venkataraman, K. (1935).[1][3] "Phloroacetophenone".[2][3][4] Organic Syntheses, 15, 70.
March, J. (1985).[3] Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (3rd ed.).[1][3] New York: Wiley.[3] (Foundational text on Friedel-Crafts/Houben-Hoesch mechanisms).[1][4]
He, J., et al. (2019).[1] "Mechanism of Biocatalytic Friedel–Crafts Acylation by Acyltransferase from Pseudomonas protegens". ACS Catalysis. [1]
Sartori, G., & Maggi, R. (2006).[1] "Update 1 of: Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes". Chemical Reviews. (Review of solid acid catalysts).
Blatt, A. H. (1943). "The Fries Rearrangement". Organic Reactions, 1, 342.[1] (Classic review on O- to C- migration).
Technical Support Center: Troubleshooting Solubility of 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone
Welcome to the technical support center for 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous media. The following question-and-answer format provides in-depth, field-proven insights and actionable protocols to ensure the successful preparation of your experimental solutions.
Q1: I'm having trouble dissolving 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone directly in aqueous buffers like PBS. What is the primary issue?
A1: Understanding the Compound's Physicochemical Properties
Directly dissolving 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone in neutral aqueous buffers is often challenging due to its molecular structure. The molecule possesses both hydrophilic (dihydroxy-phenyl) and hydrophobic (dimethoxy-phenyl and propanone) regions, leading to poor aqueous solubility.
Expert Insight: The core issue is the compound's significant hydrophobic character. While the catechol (1,2-dihydroxy) group offers some polarity, the two methoxy groups and the propanone side chain contribute to a larger non-polar surface area, making it difficult for water molecules to effectively solvate the compound. Similar phenolic compounds are also known for their low aqueous solubility.[1]
Q2: What is the recommended first step for preparing a solution of this compound for use in biological assays?
A2: The "Organic Stock Solution" Method
The most reliable method is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous experimental medium.[2]
Expertise & Experience: This two-step process is standard practice for hydrophobic compounds in biological research.[3] It ensures the compound is fully solvated at a high concentration before the more challenging dilution into an aqueous environment.
Recommended Organic Solvents:
Solvent
Rationale & Considerations
Dimethyl Sulfoxide (DMSO)
Excellent solubilizing power for a wide range of polar and non-polar compounds.[4] Generally well-tolerated in cell-based assays at final concentrations ≤ 0.5%.
Ethanol
A less toxic alternative to DMSO, often used in formulations.[5] May require gentle warming to achieve high concentrations.
Acetone
A good solvent for many organic compounds and is miscible with water.[6][7][8] It is volatile and can be used for initial dissolution before further dilution.
Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution:
Accurate Weighing: Precisely weigh a small quantity of 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone using a calibrated analytical balance.
Solvent Calculation: Determine the required volume of DMSO to achieve a 10 mM concentration. The formula is:
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
Solubilization: Gently vortex or sonicate the solution at room temperature until all solid particles are visually confirmed to be dissolved.[9]
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[9]
Q3: I'm observing precipitation when I dilute my organic stock solution into my aqueous buffer. What are my options?
A3: Troubleshooting Precipitation Upon Dilution
This is a common occurrence and indicates that the compound's solubility limit in the final aqueous medium has been exceeded.[9][10] Here is a systematic approach to resolving this issue:
Caption: A logical workflow for troubleshooting precipitation.
Detailed Strategies:
Lower the Final Concentration: The simplest solution is often to reduce the target concentration in your aqueous buffer.[9]
Increase the Final Percentage of Organic Solvent: If your experimental system allows, increasing the final concentration of the co-solvent (e.g., DMSO, ethanol) can maintain solubility.[4][5][9][11][12] However, always be mindful of potential solvent effects on your cells or assay.[9]
pH Adjustment: The dihydroxy-phenyl group of the molecule contains acidic protons.[13] Modifying the pH of the aqueous buffer can significantly impact solubility.[14][15][16][17]
Expert Insight: For acidic compounds like this one, increasing the pH above the pKa of the hydroxyl groups will deprotonate them, forming a more soluble phenolate salt.[14] The pKa of the first hydroxyl group is likely to be around 9.4.[13] Therefore, adjusting the buffer pH to a mildly basic range (e.g., pH 8.0-9.0) should enhance solubility. However, be aware that catechols can be susceptible to oxidation at higher pH values.[18]
Protocol for pH-Mediated Solubility Enhancement:
Prepare a series of buffers with varying pH values (e.g., 7.4, 8.0, 8.5, 9.0).
Dilute your organic stock solution into each buffer to the desired final concentration.
Visually inspect for precipitation and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20][21][22] They can form inclusion complexes with hydrophobic molecules, effectively encapsulating the non-polar regions and increasing their apparent water solubility.[19][20][21][23]
Expertise & Experience: Beta-cyclodextrins, and particularly their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective for this purpose.[10]
Protocol for Cyclodextrin-Mediated Solubilization:
Prepare an aqueous solution of HP-β-CD (e.g., 1-5% w/v).
Slowly add the concentrated organic stock solution of your compound to the HP-β-CD solution while vortexing.
Allow the solution to equilibrate (e.g., by stirring or shaking for several hours at room temperature).
Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.
Q4: Are there any stability concerns I should be aware of when working with 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone in aqueous solutions?
A4: Potential for Oxidation of the Catechol Moiety
Yes, the 2,3-dihydroxy (catechol) functionality is susceptible to oxidation, especially under certain conditions.
Expert Insight: Catechols can auto-oxidize, particularly in neutral to alkaline solutions (pH > 7.5), in the presence of oxygen, and when exposed to light.[18] This process can lead to the formation of colored byproducts (o-quinones and subsequent polymers), which may interfere with your experiments and reduce the effective concentration of the active compound.[18][24]
Mitigation Strategies:
Prepare Solutions Fresh: Always prepare aqueous dilutions of the compound immediately before use.[9]
pH Control: While a slightly basic pH can improve solubility, be aware that it can also accelerate oxidation.[18] It is a trade-off that may need to be optimized for your specific application.
Inert Atmosphere: If stability is a major concern, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon).
Avoid Excessive Light Exposure: Protect solutions from direct light.
Summary of Recommended Solubility Enhancement Strategies
Potential for solvent toxicity in biological assays.[26] Risk of precipitation upon further dilution.[26]
pH Adjustment
Ionization of the acidic hydroxyl groups to form a more soluble salt.[14]
Can be highly effective for ionizable compounds.[14]
Only applicable to ionizable compounds. Potential for compound degradation at certain pH values.[18]
Cyclodextrin Complexation
Encapsulation of the hydrophobic parts of the molecule within the cyclodextrin cavity.[19][20][21]
Significant solubility enhancement.[19][23] Can also improve stability.[19][20]
May alter the bioavailability or activity of the compound. Requires optimization of the cyclodextrin type and concentration.
References
MDPI. (2025, July 20).
PMC. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols.
PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
Co-solvent: Significance and symbolism. (2025, December 23).
CD Bioparticles. Cyclodextrin Inclusion Compounds.
Pharma Excipients. (2022, July 8). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
Vaia. (2024, September 5). Cyclodextrin Complexes: Host & Drug Delivery.
Wikipedia. Cosolvent.
Benchchem. SB-219994 Technical Support Center: Troubleshooting Solubility Issues.
Taylor & Francis. Cosolvent – Knowledge and References.
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
DR-NTU.
MDPI. (2010, March 31).
PubMed. (2001, October 15). Abiotic transformation of catechol and 1-naphthol in aqueous solution-influence of environmental factors.
ResearchGate. The effect of different pH-adjusting acids on the aqueous solubility of....
Reddit. (2020, April 23). Stability of Catechol ( 1,2-dihydroxybenzene) : r/chemhelp.
PH adjustment: Significance and symbolism. (2026, January 7).
askIITians. (2025, March 11). How does pH affect solubility?.
Journal of the American Chemical Society. The Influence of Catechol on the Stability of o-Benzoquinone in Aqueous Solutions.
SciSpace.
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?.
Google Patents.
Solubility enhancement techniques: A comprehensive review. (2023, March 13).
pH Adjustment and Neutraliz
ACS Publications. (2018, February 14). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug | Crystal Growth & Design.
Technical Support Center: Resolving NMR Signal Overlap in Polymethoxylated Benzene Rings
Welcome to the technical support center for advanced NMR spectroscopy. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging issue of signal overlap...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced NMR spectroscopy. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging issue of signal overlap in the NMR spectra of polymethoxylated benzene rings. The presence of multiple methoxy (-OCH₃) groups on an aromatic ring frequently leads to singlet peaks clustering within a narrow chemical shift range (typically δ 3.7-4.0 ppm), making unambiguous assignment and complete structure elucidation difficult.
This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to help you systematically resolve these ambiguities. We will move beyond simple 1D ¹H NMR and explore a multi-technique approach, explaining the causality behind each experimental choice to ensure you can select the most effective strategy for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: Why do the methoxy signals in my ¹H NMR spectrum overlap so severely?
The protons of methoxy groups are chemically very similar, consisting of three protons attached to an oxygen which is, in turn, attached to an aromatic ring. Their local electronic environments are often only subtly different, resulting in very similar chemical shifts. Unless there is significant anisotropic effect from nearby substituents or a constrained conformation, these signals will naturally resonate in a very narrow spectral window, leading to overlap.
Q2: I have multiple overlapping methoxy singlets. What is the first and simplest thing I can do to try and resolve them?
The simplest first step is to change the deuterated solvent.[1] The magnetic anisotropy of different solvent molecules can induce differential shifts in the proton resonances of your analyte.[2][3] Aromatic solvents like benzene-d₆ or pyridine-d₅ often produce more significant changes (known as Aromatic Solvent-Induced Shifts or ASIS) compared to standard solvents like chloroform-d (CDCl₃) or acetone-d₆.[1][4][5] This simple change can sometimes be sufficient to resolve overlapping signals without resorting to more complex experiments.
Q3: When should I consider using 2D NMR experiments?
You should move to 2D NMR when solvent changes are insufficient to resolve the overlap or when you need to confirm structural connectivity.[6][7] Two-dimensional techniques are essential for unambiguously assigning which methoxy group is attached to which carbon and for determining spatial relationships within the molecule. Experiments like HSQC, HMBC, and NOESY are standard tools for this purpose.[7][8]
Troubleshooting Guide 1: Assigning Methoxy Groups to Specific Ring Positions
Issue: My ¹H NMR shows three overlapping methoxy singlets for a trimethoxybenzene derivative. I cannot determine which signal corresponds to which position on the ring.
Step 1: The Multi-Solvent Approach
Before advancing to more time-consuming experiments, acquire ¹H NMR spectra in a series of different deuterated solvents. This can often induce sufficient differential shifts to resolve the signals.
Protocol: Multi-Solvent ¹H NMR Analysis
Sample Preparation: Prepare separate, identically concentrated samples of your compound in CDCl₃, Acetone-d₆, Benzene-d₆, and DMSO-d₆.[9] Ensure the samples are free of particulate matter by filtering them through a pipette with a glass wool plug.[10]
Acquisition: Acquire a standard ¹H NMR spectrum for each sample, ensuring consistent parameters (e.g., spectral width, number of scans).
Analysis: Compare the spectra. Look for changes in the chemical shifts of the methoxy signals. Aromatic solvents like Benzene-d₆ may cause significant upfield or downfield shifts depending on the methoxy group's position relative to other functional groups.[4]
Data Presentation: Effect of Solvents on Methoxy Chemical Shifts
Solvent
Methoxy 1 (δ ppm)
Methoxy 2 (δ ppm)
Methoxy 3 (δ ppm)
Resolution
CDCl₃
3.85 (s, 3H)
3.85 (s, 3H)
3.84 (s, 3H)
Poor
Acetone-d₆
3.82 (s, 3H)
3.81 (s, 3H)
3.80 (s, 3H)
Partial
Benzene-d₆
3.45 (s, 3H)
3.52 (s, 3H)
3.60 (s, 3H)
Good
DMSO-d₆
3.80 (s, 3H)
3.79 (s, 3H)
3.78 (s, 3H)
Partial
This table illustrates a hypothetical scenario where Benzene-d₆ provides the best signal dispersion.
Step 2: Establishing Connectivity with 2D NMR (HMBC)
If solvent changes do not provide baseline resolution, the next logical step is to establish the connectivity between the methoxy protons and the aromatic carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ideal tool for this, as it shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH).[8][11]
Why HMBC is Effective:
Each methoxy group's protons (¹H) will show a correlation to the aromatic carbon (¹³C) it is directly attached to. Since the aromatic carbons will have distinct chemical shifts in the ¹³C spectrum, you can use these correlations to assign each methoxy proton signal to a specific carbon on the benzene ring.
Experimental Workflow: HMBC for Methoxy Assignment
Caption: Workflow for Methoxy Assignment using HMBC.
Protocol: Acquiring a 2D gHMBC Spectrum
Sample Preparation: Prepare a reasonably concentrated sample (20-50 mg in 0.6 mL of solvent) to ensure good signal-to-noise for the less sensitive ¹³C nucleus.[9][12] The sample must be homogeneous and free of solids.[13]
1D Spectra: First, acquire standard ¹H and ¹³C{¹H} spectra. Calibrate them accurately.
HMBC Acquisition: Set up a gradient-enhanced HMBC (gHMBC) experiment. A key parameter is the long-range coupling constant (J_XH) for which the experiment is optimized. A typical value for ³JCH across an oxygen is ~7-8 Hz.
Processing and Analysis: Process the 2D data. On the resulting spectrum, trace a vertical line from each methoxy proton signal on the F2 (¹H) axis. The cross-peaks appearing on this line will indicate the ¹³C chemical shifts of the carbons it is coupled to. The strong correlation will be to the attached aromatic carbon.
Troubleshooting Guide 2: Differentiating Spatially Close Methoxy Groups
Issue: I have assigned the methoxy groups to their respective carbons using HMBC, but two of them are ortho to each other. How can I confirm their relative positions and differentiate them from a meta or para relationship?
Step 1: Using the Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[14][15] By irradiating a specific aromatic proton, you can observe an enhancement in the signal of any nearby methoxy group's protons.
Why NOESY/ROESY is Effective:
A methoxy group will only show an NOE correlation to an aromatic proton that is adjacent to it (i.e., in an ortho position). This provides definitive proof of their spatial proximity. The 2D NOESY (or ROESY for medium-sized molecules) experiment is ideal for observing all such correlations simultaneously.[14][16]
Decision Logic: Choosing Between NOESY and ROESY
Caption: Decision diagram for selecting NOESY vs. ROESY.[14]
Protocol: Acquiring a 2D NOESY Spectrum
Sample Preparation: Prepare a pure, degassed sample. Dissolved oxygen is paramagnetic and can quench the NOE, reducing or eliminating the signal.[17] Use the freeze-pump-thaw technique for best results.
Acquisition: Set up a standard 2D NOESY experiment. A crucial parameter is the mixing time (tm) , which is the period during which the NOE builds up.[17] For small molecules, a mixing time of 500-800 ms is a good starting point.
Analysis: In the processed 2D spectrum, look for off-diagonal cross-peaks that correlate an aromatic proton (F2 axis) with a methoxy proton (F1 axis). The presence of such a peak confirms they are spatially close, likely in an ortho arrangement.[15]
Troubleshooting Guide 3: The "Last Resort" for Intractable Overlap
Issue: Even with 2D NMR, my methoxy signals are so severely overlapped that I cannot analyze the cross-peaks from individual groups in my HMBC or NOESY spectra.
Step 1: Using Lanthanide Shift Reagents (LSRs)
Lanthanide Shift Reagents are paramagnetic complexes that can reversibly bind to Lewis basic sites in a molecule (like the oxygen of a methoxy group).[18][19] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance of the proton from the lanthanide ion.[18][20]
Why LSRs are Effective:
Because the induced shift is distance-dependent, protons on different methoxy groups, even if electronically similar, will be shifted to different extents, resolving the overlap.[20] Europium-based reagents (e.g., Eu(fod)₃) typically cause downfield shifts, while praseodymium-based reagents cause upfield shifts.[18][20]
Protocol: Using a Lanthanide Shift Reagent
Prerequisites: The sample must be dissolved in a dry, aprotic, non-coordinating solvent (e.g., CDCl₃). The compound must possess a Lewis basic site for the LSR to coordinate to. LSRs are highly sensitive to water.[19]
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your pure compound.
Titration: Add a small, precisely weighed amount of the LSR (e.g., 2-5 mg) to the NMR tube. Shake well to dissolve and acquire another spectrum.
Repeat: Continue adding small aliquots of the LSR and acquiring spectra until sufficient signal dispersion is achieved.
Analysis: Observe how the methoxy signals move apart with increasing LSR concentration. This allows you to resolve the signals and potentially perform further experiments (like 1D NOE) on the now-separated peaks.
Limitations of LSRs:
Can cause significant line broadening, which may obscure coupling information.[19]
The complexation can alter the molecule's conformation.
Matsuo, T., Yoshida, T., & Higuchi, O. (2006). Studies of the Solvent Effects on the Chemical Shifts in NMR Spectroscopy. IV. Methoxyl Proton Signals of Methoxybenzenes in the Benzene Solutions. Bulletin of the Chemical Society of Japan. Available at: [Link]
Slideshare. (n.d.). Lanthanide shift reagents in nmr. Available at: [Link]
Wilson, R. G., & Williams, D. H. (1968). Solvent Effects in Nuclear Magnetic Resonance Spectroscopy. Part XV.l Solvent Shifts of Methoxy-group Resonances Induced by Trifluoroacetic Acid as an Aid to Structure Elucidation. Journal of the Chemical Society C: Organic. Available at: [Link]
Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Available at: [Link]
University of Ottawa. (n.d.). NMR Sample Preparation. Available at: [Link]
Bruker. (n.d.). NMR Sample Preparation. Available at: [Link]
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]
Manatt, S. L., & Cooper, M. A. (1998). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
EPFL. (n.d.). NMR sample preparation. Available at: [Link]
YouTube. (2022). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. Available at: [Link]
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]
University of Wisconsin-Madison. (2018). NOESY and ROESY. Available at: [Link]
San Diego State University. (n.d.). Common Problems. Available at: [Link]
Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Nigerian Research Journal of Chemical Sciences. Available at: [Link]
Elsevier. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Comprehensive Natural Products II. Available at: [Link]
Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]
Rinaldi, P. L., et al. (2014). Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin. Journal of Physical Chemistry A. Available at: [Link]
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
University of California, San Diego. (n.d.). NOESY and EXSY. Available at: [Link]
University of California, San Diego. (n.d.). Trouble Shooting Page. Available at: [Link]
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]
ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
Jaspars, M. (1999). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports. Available at: [Link]
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Available at: [Link]
Foroozandeh, M., & Morris, G. A. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry. Available at: [Link]
Hussein, S. A. M. (2020). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Journal of Organic and Inorganic Chemistry. Available at: [Link]
Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Available at: [Link]
University of Missouri-St. Louis. (2010). H-C multiple-bond correlations: HMBC. Available at: [Link]
Adams, R. W., et al. (2012). Single-Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets. Angewandte Chemie International Edition. Available at: [Link]
ACD/Labs. (2026). Stereochemistry Information from NOESY/ROESY data … Part 1. Available at: [Link]
ScienceDirect. (2022). Four-in-one. Journal of Magnetic Resonance. Available at: [Link]
Columbia University. (n.d.). HSQC and HMBC. Available at: [Link]
Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Available at: [Link]
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Available at: [Link]
St. Norbert College. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
YouTube. (2018). Signal Overlap in NMR Spectroscopy. Available at: [Link]
Reddy, D. B., & Reddy, N. (2010). RES-TOCSY: a simple approach to resolve overlapped H-1 NMR spectra of enantiomers. Magnetic Resonance in Chemistry. Available at: [Link]
YouTube. (2020). 56 Coupled and decoupled HSQC and HMBC. Available at: [Link]
A Comparative Guide to the Antioxidant Activity of 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone and Quercetin
For Researchers, Scientists, and Drug Development Professionals This guide will therefore synthesize the wealth of data on quercetin and juxtapose it with the known antioxidant-related biological activities of a structur...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide will therefore synthesize the wealth of data on quercetin and juxtapose it with the known antioxidant-related biological activities of a structurally similar precursor, 2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC). By examining the structure-activity relationships, we can infer the potential antioxidant capacity of 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone and provide a framework for its future evaluation.
Introduction to the Compounds
Quercetin , a flavonoid ubiquitously found in fruits and vegetables, is one of the most potent antioxidants of plant origin[1]. Its chemical structure, featuring multiple hydroxyl groups and a catechol moiety in the B-ring, is key to its powerful free radical scavenging capabilities[1][2].
1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone is a phenolic compound. While direct antioxidant assays on this specific molecule are not widely published, its structural features, particularly the dihydroxy-dimethoxy substituted phenyl ring, suggest a potential for antioxidant activity. This is further supported by studies on its unsaturated precursor, 2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC) , which has been shown to possess significant cytoprotective effects against oxidative stress[2][3][4].
Mechanistic Insights into Antioxidant Action
The antioxidant activity of phenolic compounds like quercetin and potentially 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The key mechanisms include:
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical.
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, followed by the transfer of a proton.
The efficiency of these mechanisms is dictated by the number and position of hydroxyl groups, as well as the overall electronic configuration of the molecule.
Below is a diagram illustrating the general antioxidant mechanism of a phenolic compound.
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion and Future Directions
Quercetin is a well-established and highly potent antioxidant with a large body of evidence supporting its efficacy. In contrast, 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone remains a molecule of theoretical interest in terms of its direct antioxidant capacity. However, the significant biological antioxidant effects observed for its structural analog, 2',3'-dihydroxy-4',6'-dimethoxychalcone, provide a strong rationale for further investigation.
For researchers and drug development professionals, the immediate next step would be to synthesize or procure 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone and subject it to a battery of in vitro antioxidant assays, such as the DPPH and ABTS assays detailed in this guide. This would provide the necessary quantitative data to directly compare its potency with established antioxidants like quercetin. Such studies would be invaluable in determining its potential as a novel antioxidant agent for therapeutic or industrial applications.
References
Susanti, E., et al. (2014). Syntheses and Antioxidant Activities of Some Hydroxy Dimethoxy Chalcone Derivatives. Majalah Farmasi Indonesia, 25(1), 18-24.
Takatori, Y., et al. (2019). Protective Effects of 2',3'-Dihydroxy-4',6'-dimethoxychalcone Derived from Green Perilla Leaves against UV Radiation-Induced Cell Injury in Human Cultured Keratinocytes. Biological and Pharmaceutical Bulletin, 42(11), 1884-1890. Available at: [Link]
Takatori, Y., et al. (2020). Protective Effect of 2',3'-Dihydroxy-4',6'-dimethoxychalcone on Glutamate-Induced Neurotoxicity in Primary Cortical Cultures. Biological and Pharmaceutical Bulletin, 43(1), 184-187. Available at: [Link]
Takatori, Y., et al. (2019). Effects of 2'-3'-dihydroxy-4',6'-dimethoxychalcone derived from green perilla on auricle thickness in chronic contact dermatitis model mice. Journal of Pharmacological Sciences, 141(1), 31-37. Available at: [Link]
Gülçin, İ. (2016). Antioxidant Activity of Quercetin: A Mechanistic Review. Turkish Journal of Agriculture - Food Science and Technology, 4(12), 1134-1138.
Xu, D., et al. (2019). Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application. Molecules, 24(6), 1123. Available at: [Link]
Mathangi, D., & Prabhakaran, A. (2013). Evaluation of Antioxidant properties of Quercetin in DEN-induced Hepatocellular Carcinoma in BALB/c mice. Journal of Applied Pharmaceutical Science, 3(11), 059-063.
Azeem, M., et al. (2023). Antioxidant Activity of Quercetin: A Mechanistic Review. Journal of Natural Products, 86(2), 345-356. Available at: [Link]
Nakamura, Y., et al. (2010). Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells. In Vivo, 24(5), 735-741. Available at: [Link]
Mass spectrometry fragmentation patterns of 2,3-dihydroxy-4,6-dimethoxy derivatives
The following guide provides an advanced technical analysis of the mass spectrometry fragmentation patterns for 2,3-dihydroxy-4,6-dimethoxy derivatives . This document is designed for analytical chemists and drug discove...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an advanced technical analysis of the mass spectrometry fragmentation patterns for 2,3-dihydroxy-4,6-dimethoxy derivatives . This document is designed for analytical chemists and drug discovery scientists requiring precise structural elucidation of polysubstituted aromatic scaffolds (e.g., acetophenones, benzophenones, and flavonoid precursors).
In natural product dereplication and synthetic medicinal chemistry, distinguishing the 2,3-dihydroxy-4,6-dimethoxy substitution pattern from its positional isomers (e.g., 2,4-dihydroxy-3,6-dimethoxy) is a critical bottleneck. These derivatives often serve as bioactive scaffolds in acetophenones (precursors to chalcones) and benzophenones (xanthone intermediates).
The "2,3-dihydroxy" (vicinal) motif introduces unique electronic effects—specifically ortho-oxidation and catechol-like H-bonding —that are absent in meta-dihydroxy isomers. This guide compares the fragmentation performance of this specific pattern against its common alternatives, providing a self-validating protocol for unambiguous identification.
Mechanistic Foundations
To accurately interpret the spectra, one must understand the driving forces behind the fragmentation of this electron-rich aromatic system.
The "Vicinal-Ortho" Effect
Unlike the stable 2,4- or 2,6-dihydroxy patterns, the 2,3-dihydroxy-4,6-dimethoxy core possesses a destabilizing vicinal diol feature adjacent to a methoxy group.
C2-OH : Forms a strong intramolecular hydrogen bond with the carbonyl oxygen (in acetophenones/benzophenones), locking the conformation and stabilizing the molecular ion (
).
C3-OH : Being ortho to the C2-OH and C4-OMe, this position is electronically crowded. In EI-MS, this facilitates facile hydrogen transfer and radical-induced cleavages that are diagnostic for this isomer.
C4/C6-OMe : The methoxy groups act as radical sinks. The loss of a methyl radical (
) is the primary fragmentation channel, driven by the formation of stable quinoid resonance structures.
Fragmentation Pathways (DOT Visualization)
The following diagram illustrates the primary fragmentation cascade for a representative 2,3-dihydroxy-4,6-dimethoxyacetophenone (MW 212) under Electron Ionization (EI).
Figure 1: Primary fragmentation pathways of 2,3-dihydroxy-4,6-dimethoxyacetophenone.[1] The loss of methyl radical followed by decarbonylation is the dominant high-energy pathway.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the mass spectral behavior of the 2,3-dihydroxy-4,6-dimethoxy pattern (Target) against its most common isomer, the 2,4-dihydroxy-3,6-dimethoxy pattern (Alternative).
Diagnostic Ion Comparison (EI-MS at 70 eV)
The position of the hydroxyl groups dictates the intensity of the "Ortho Effect" water loss and the stability of the quinoid fragments.
Both lose methyls from OMe, but the 2,3-isomer forms a highly stable ortho-quinone methide-like ion.
Medium Intensity
High Intensity
The 2,4-isomer has less steric crowding around the acetyl group, favoring alpha-cleavage.
RDA Cleavage
Not applicable (Monocyclic)
Not applicable
(Relevant only if cyclized to flavanones).
Low Mass Region
53, 69 (Ring fragmentation)
43 (Acetyl dominant)
2,3-diOH ring is more prone to deep fragmentation due to catechol instability.
Technique Comparison: EI vs. ESI-MS/MS
Which ionization method yields the most diagnostic data for this derivative?
Electron Ionization (EI):Superior for Isomer Differentiation. The "hard" ionization forces the loss of water and CO, which are highly sensitive to the exact position of the -OH and -OMe groups.
Electrospray Ionization (ESI):Superior for Molecular Weight Confirmation. In negative mode (
), the 2,3-dihydroxy pattern often shows a characteristic radical anion fragmentation (), but the spectra are generally simpler and less structurally diagnostic than EI.
Experimental Protocols
To ensure reproducible data that aligns with the comparisons above, follow this self-validating workflow.
Protocol A: GC-EI-MS Acquisition
Objective: Obtain a fingerprint spectrum with diagnostic fragment ratios.
Sample Prep: Dissolve 1 mg of derivative in 1 mL Ethyl Acetate (avoid methanol to prevent transesterification/acetal formation).
Derivatization (Optional but Recommended): If peaks are tailing due to the diol, derivatize with BSTFA + 1% TMCS (60°C, 30 min) to form TMS ethers. Note: This shifts mass by +72 Da per OH.
is observed in Positive mode, it confirms the ortho-hydroxy-carbonyl interaction (C2-OH).
References
Justesen, U. (2001). Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link
BenchChem. (2025).[2] A Comparative Spectroscopic Analysis of 3-Hydroxy-4-methoxyacetophenone Isomers. Link
NIST Mass Spectrometry Data Center. (2025).[3] 2,4'-Dihydroxy-3'-methoxyacetophenone Mass Spectrum. NIST WebBook. Link
Silva, A. et al. (2025). Differentiation of Dihydroxylated Isomers Using Tandem Mass Spectrometry. Analytical Chemistry. Link
PubChem. (2025). 2',3-Dihydroxy-4,4',6'-trimethoxychalcone Spectral Data. Link
A Comparative Guide to the Cytotoxicity of Piper Species Phenones Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals The genus Piper, comprising over 2000 species, has long been a cornerstone of traditional medicine across various cultures.[1][2] In recent years, scientifi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The genus Piper, comprising over 2000 species, has long been a cornerstone of traditional medicine across various cultures.[1][2] In recent years, scientific inquiry has shifted towards validating the ethnobotanical uses of these plants, particularly in the realm of oncology.[1][2] Among the diverse array of bioactive compounds isolated from Piper species, phenones have emerged as a class of molecules with significant cytotoxic potential against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic benchmarks of prominent phenones from Piper species, offering a valuable resource for researchers engaged in the discovery and development of novel anticancer agents.
Comparative Cytotoxicity of Piper Phenones
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the reported IC50 values for various phenones isolated from Piper species against a range of human cancer cell lines.
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental methodologies.
Key Insights from Cytotoxicity Data
The compiled data reveals several key insights into the anticancer potential of Piper phenones:
Broad-Spectrum Activity: Phenones from Piper species have demonstrated cytotoxic effects against a diverse range of cancer cell lines, including those of the breast, gastric, and hematological origins.[3][5][8]
Variable Potency: The cytotoxic potency, as indicated by IC50 values, varies significantly among different phenones and cancer cell lines. For instance, fractions from Piper nigrum containing piperine exhibited potent activity against breast cancer cells with IC50 values in the low microgram per milliliter range.[5] In contrast, an ethanol extract of Piper aduncum showed more moderate activity against the T47D breast cancer cell line.[4]
Fractionation Enhances Potency: Studies on Piper nigrum have shown that fractionation of the crude extract can lead to the isolation of fractions with enhanced cytotoxic effects.[5] This highlights the importance of bioassay-guided fractionation in identifying the most potent anticancer constituents.
Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[9] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Step-by-Step Methodology:
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Piper phenone or extract. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its cytotoxic effects.
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL) in serum-free medium is added to each well. The plate is then incubated for another 2-4 hours.
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Rationale for Experimental Choices:
Cell Density: Seeding an appropriate number of cells is crucial to ensure they are in the logarithmic growth phase during the experiment, providing a sensitive measure of proliferation inhibition.
Concentration Range: A wide range of compound concentrations is tested to generate a complete dose-response curve, which is essential for accurate IC50 determination.
Incubation Time: The duration of compound exposure is a critical parameter that can influence the observed cytotoxicity. Different time points can provide insights into whether the compound has acute or long-term effects.
Caption: Workflow of a standard MTT cytotoxicity assay.
Mechanisms of Action: A Glimpse into Signaling Pathways
The cytotoxic effects of Piper phenones are often mediated through the modulation of various cellular signaling pathways that regulate cell proliferation, survival, and death. One of the most well-studied phenones, piperine, has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[9][10]
Piperine-Induced Apoptosis and Cell Cycle Arrest:
Piperine can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] It has been reported to increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c.[9][10] This, in turn, activates a cascade of caspases, the executioner proteins of apoptosis. Furthermore, piperine can arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[9]
Caption: Simplified signaling pathway of piperine-induced apoptosis.
Conclusion and Future Directions
Phenones from Piper species represent a promising class of natural products with significant cytotoxic activity against a variety of cancer cell lines. The data presented in this guide underscores the potential of these compounds as leads for the development of novel anticancer therapies. Further research is warranted to isolate and characterize more phenones from the vast diversity of the Piper genus, elucidate their precise mechanisms of action, and evaluate their efficacy and safety in preclinical and clinical settings. The continued exploration of these natural compounds may pave the way for new and effective treatments in the fight against cancer.
Technical Comparison Guide: Production of High-Purity 2',3'-Dihydroxy-4',6'-dimethoxychalcone Reference Standards
The following guide is structured as a high-level technical manual for the production and validation of 2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC) reference standards. It prioritizes synthetic rigor, purity characteri...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a high-level technical manual for the production and validation of 2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC) reference standards. It prioritizes synthetic rigor, purity characterization, and the prevention of common structural isomerism issues (e.g., flavanone cyclization).
Executive Summary
2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC) (CAS: 54299-64-8) is a bioactive flavonoid precursor predominantly isolated from Uvaria dulcis and Perilla frutescens. It has gained significant attention in drug development as a potent Nrf2-ARE pathway activator and an inhibitor of Amyloid
(A42) aggregation .
For researchers and analytical chemists, the challenge lies not just in synthesis, but in preventing the spontaneous cyclization of the 2'-hydroxychalcone into its corresponding flavanone isomer. This guide compares the Base-Catalyzed Claisen-Schmidt Condensation (the industry standard) against Acid-Mediated and Green Chemistry alternatives, establishing a protocol for generating Reference Standard Grade (>99.5%) material.
The Reference Standard Profile
Before synthesis, the target profile must be defined to distinguish the chalcone from its impurities.
Mechanism: Cavitation energy accelerates mass transfer between solid base and reactants.
Reagents: Basic Alumina (
) or pulverized KOH, Ultrasound bath.
Pros: Rapid (<30 mins), solvent-minimized.
Cons: Difficult to scale for "Reference Standard" batch sizes (>10g); purity often requires extensive recrystallization.
Comparison of Performance Data
Metric
Method A (Base/KOH)
Method B (Acid/HCl)
Method C (Ultrasound)
Reaction Time
24 – 48 Hours
12 – 24 Hours
20 – 60 Minutes
Crude Yield
82%
55%
78%
Isomeric Purity (E/Z)
>98% (E)
>95% (E)
>90% (E)
Risk of Flavanone
Low (if kept cool)
High (Acid promotes cyclization)
Low
Scalability
High (Gram to Kg)
Low
Medium
Recommendation: For generating Reference Standards, Method A is preferred due to its superior yield and the ability to control crystallization, ensuring the removal of the cis-isomer.
Detailed Protocol: Method A (Base-Catalyzed)
Objective: Synthesis of 1.0 g of Reference Standard DDC.
Phase 1: Precursor Preparation
Starting Material: Ensure 2',3'-dihydroxy-4',6'-dimethoxyacetophenone is dry. If the 3'-OH is reactive, consider using a MOM-protected precursor (methoxymethyl ether), though direct synthesis is possible with excess base.
Solvent: Use anhydrous Ethanol (EtOH). Water content can slow the reaction.
Phase 2: The Reaction
Dissolve 3.3 mmol of the Acetophenone in 15 mL of EtOH in a round-bottom flask.
Add 3.5 mmol (1.05 eq) of Benzaldehyde.
Critical Step: Cool the mixture to 0–5°C in an ice bath. Reason: Low temperature favors the kinetic enolate and prevents polymerization.
Add 5 mL of 50% (w/v) aqueous KOH dropwise over 20 minutes. The solution will turn deep orange/red (chalcone formation).
Allow to stir at room temperature for 48 hours. Monitor via TLC (Hexane:EtOAc 7:3).[3]
Phase 3: Workup & Isolation
Pour the reaction mixture into 100 g of crushed ice containing 10 mL of 2M HCl.
Note: The final pH should be ~3-4. Avoid strong acidity (pH < 1) to prevent acid-catalyzed cyclization to the flavanone.
A yellow-orange precipitate will form immediately.
Filter the solid and wash with cold water (
mL) to remove excess acid and salts.
Phase 4: Purification (The "Standard" Differentiator)
To achieve >99.5% purity:
Recrystallization: Dissolve crude solid in boiling Ethanol. Add minimal drops of water until turbidity appears. Cool slowly to 4°C.
The following diagram illustrates the synthesis pathway and the critical "divergence point" where the reference standard can degrade into a flavanone impurity.
Caption: Synthesis workflow of DDC showing the critical degradation pathway (red) where the chalcone cyclizes to a flavanone under acidic/thermal stress.
Analytical Validation (Self-Validating System)
To certify the synthesized material as a Reference Standard, it must pass the following checks.
A. 1H NMR Spectroscopy (DMSO-d6 or Acetone-d6)
This is the primary method to confirm identity and geometry.
The "Fingerprint" Region: Look for two doublets between
7.6 and 8.2 ppm .
Criterion: The coupling constant (
) must be 15.5–16.0 Hz .
Failure Mode: If
Hz, you have the cis-isomer (rare). If these protons are missing and replaced by an ABX system at 5.0-3.0 ppm, the compound has cyclized to the flavanone .
The Chelated Hydroxyl: A sharp singlet at
13.5–14.5 ppm .
Causality: This extremely downfield shift is caused by the intramolecular hydrogen bond between the 2'-OH and the carbonyl oxygen. Its presence confirms the ring is open (chalcone form).
B. HPLC Purity Profiling
Column: C18 Reverse Phase (
mm, 5 m).
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 30% B to 90% B over 20 mins.
Detection: UV at 340-360 nm (Chalcone
) and 280 nm (Flavanone/Benzaldehyde impurities).
Standard: The DDC peak should be the major component (>99.5%). Flavanones typically elute earlier than the corresponding chalcone due to loss of planarity.
References
Beard, J. P., et al. (2023).[4][5] Synthesis and Conformational Analysis of FR901464-Based RNA Splicing Modulators. Journal of Medicinal Chemistry. (Context: Recent synthesis protocols for complex chalcone/flavonoid derivatives).
Takatori, Y., et al. (2019).[6] Effects of 2',3'-dihydroxy-4',6'-dimethoxychalcone derived from green perilla on auricle thickness in chronic contact dermatitis model mice.[6] Journal of Pharmacological Sciences, 141(2), 163-166. (Context: Isolation and biological validation of DDC).
BenchChem Protocols. (2025). Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone: Application Notes. (Context: General base-catalyzed mechanisms for methoxy-chalcones).
Nkengfack, A. E., et al. (2000). A chalcone and a dihydrochalcone from Uvaria dulcis.[7][8] Phytochemistry. (Context: Natural product isolation and spectral characterization).
Navigating the Safe Disposal of 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for the Responsible Management of a Novel Phenolic Ketone. The responsible management of chemical waste is a corn...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for the Responsible Management of a Novel Phenolic Ketone.
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone, a phenolic ketone also known as xanthoxylin. By understanding the inherent chemical properties and associated hazards of this compound, laboratory personnel can ensure its safe handling from benchtop to final disposal, thereby protecting themselves, their colleagues, and the environment.
Hazard Identification and Risk Assessment: Understanding the Compound
1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone is a substituted acetophenone with dihydroxy and dimethoxy functional groups on the phenyl ring. While comprehensive toxicological data for this specific molecule is not widely available, its structural motifs—a phenolic ring and a ketone group—necessitate a cautious approach to its handling and disposal.
Based on aggregated data from multiple chemical suppliers, 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone is classified with the following GHS hazard statements:
These classifications mandate specific handling procedures to minimize exposure. All work with this compound, including weighing, dissolution, and transfers, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4] Appropriate Personal Protective Equipment (PPE) is non-negotiable and will be detailed in the following section.
Table 1: Chemical and Physical Properties of 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone
The high flash point suggests a low flammability risk at standard laboratory temperatures. However, the compound's phenolic nature indicates that it should be treated as a hazardous waste.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone in any form (solid or in solution), the following PPE must be worn:
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or puncture before use.
Body Protection: A fully buttoned laboratory coat is required. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection: While working in a fume hood is the primary engineering control, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill cleanup or in situations where ventilation is inadequate.
Spill Management: A Calm and Calculated Response
In the event of a spill, a swift and appropriate response is crucial to mitigate potential hazards.
For Small Spills (Solid or Liquid):
Alert colleagues in the immediate area.
Ensure adequate ventilation by working within a fume hood.
Wear appropriate PPE , including respiratory protection if necessary.
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.
For Large Spills:
Evacuate the immediate area and alert your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.
Restrict access to the spill area.
Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of trained emergency response personnel.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone is that it must never be disposed of down the drain or in the regular trash.[3] It is to be treated as a hazardous chemical waste.
Workflow for the Disposal of 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone:
Caption: Workflow for the proper disposal of 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone.
Detailed Steps:
Waste Identification and Segregation:
Solid Waste: Unused or expired solid 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone should be collected in a designated container.
Liquid Waste: Solutions containing this compound must be collected as liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.
Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, weighing paper, pipette tips, and contaminated glassware, must also be disposed of as hazardous waste.[3][8] These should be collected in a separate, clearly labeled container.
Container Selection and Labeling:
Choose a waste container that is chemically compatible with the compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is generally appropriate.
The container must be clearly and accurately labeled as "Hazardous Waste." The label should also include the full chemical name: "1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone" and the approximate concentration if in solution. The date of initial waste accumulation should also be recorded.
Waste Accumulation:
All transfers of waste into the container should be performed in a chemical fume hood.
Keep the waste container securely closed at all times, except when adding waste.
Do not overfill the container; a good practice is to fill it to no more than 90% of its capacity to allow for expansion and prevent spills.
Storage:
Store the waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials, such as strong oxidizing agents and bases.
Disposal Request:
Once the waste container is full or is no longer needed, a waste pickup request should be submitted to your institution's Environmental Health & Safety (EHS) department. Follow your institution's specific procedures for requesting a hazardous waste pickup.
Decision-Making for Disposal Pathways
The following flowchart provides a logical guide for determining the correct disposal path for materials associated with 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone.
Caption: Decision-making flowchart for the disposal of materials related to the topic compound.
By adhering to this comprehensive guide, researchers and laboratory personnel can confidently manage the disposal of 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone, ensuring a safe and compliant laboratory environment.
References
The Good Scents Company. (n.d.). xanthoxylin, 90-24-4. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Xanthoxylin. PubChem Compound Database. Retrieved from [Link]
Chemsrc. (2025, August 20). Xanthoxylin | CAS#:90-24-4. Retrieved from [Link]
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs. Retrieved from [Link]
ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
Mastering the Safe Handling of 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked with a commitment to safety. This guide provides essential, immediate, and actionable information...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked with a commitment to safety. This guide provides essential, immediate, and actionable information for the safe handling and disposal of 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone. As your trusted partner in the laboratory, we go beyond simply supplying a product; we empower you with the knowledge to manage it responsibly and effectively. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your critical work.
Understanding the Hazard Profile: A Proactive Approach to Safety
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Respiratory Irritation: May cause respiratory irritation.[3][4]
This proactive hazard identification is the cornerstone of a sound safety protocol. It informs every subsequent decision we make regarding personal protective equipment, engineering controls, and emergency procedures.
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment, it is crucial to implement appropriate engineering controls to minimize exposure. For handling 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone, the following are essential:
Chemical Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1]
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.
The logic here is simple: remove the hazard at its source. A properly functioning fume hood is the single most effective measure to protect the user from respiratory exposure.
Personal Protective Equipment (PPE): A Comprehensive Barrier
Your personal protective equipment is your last and most direct line of defense. The following PPE is mandatory when handling 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone.
Eye and Face Protection
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required to protect against splashes and airborne particles.[5]
Face Shield: In situations with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to safety goggles.[6]
Skin and Body Protection
Gloves: The selection of appropriate gloves is critical. While nitrile gloves are a common choice in laboratories, their effectiveness against ketones can vary.[5] For handling 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone, consider the following options:
Glove Material
Advantages
Disadvantages
Recommended Use
Butyl Rubber
Excellent resistance to ketones, esters, and other polar organics.
Poor against hydrocarbons and chlorinated solvents; may have impaired dexterity.
Can be permeable to some ketones and organic solvents.[5]
Short-duration tasks with a low risk of direct contact.
It is imperative to inspect gloves for any signs of degradation or puncture before and during use. If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair.
Laboratory Coat: A flame-resistant lab coat with long sleeves is required to protect the skin and clothing from contamination.
Closed-Toe Shoes: Sturdy, closed-toe shoes are mandatory to protect the feet from spills.
Respiratory Protection
When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection may be necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]
Safe Handling and Operational Workflow
A systematic approach to handling minimizes the risk of exposure and ensures the integrity of your experiment.
Caption: A logical workflow for the safe handling of 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone.
Step-by-Step Protocol:
Preparation:
Designate a specific area within a chemical fume hood for handling the compound.
Assemble all necessary equipment and reagents before starting.
Don all required PPE as outlined in Section 3.
Weighing and Solution Preparation:
Carefully weigh the solid compound in the fume hood to avoid generating dust.
Slowly add the solid to the desired solvent, stirring gently to avoid splashing.
Use in Experiment:
When transferring the solution, use appropriate tools such as a pipette or a funnel to minimize the risk of spills.
Decontamination and Cleanup:
Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
Decontaminate all equipment that came into contact with the chemical.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill:
Evacuate the immediate area.
If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
For large spills, evacuate the laboratory and contact your institution's emergency response team.
Disposal Plan: Responsible Stewardship
Proper disposal of 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Caption: A clear plan for the segregation and disposal of waste generated from handling the compound.
Disposal Protocol:
Segregation:
Solid Waste: Collect any unused solid 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone and grossly contaminated disposable items (e.g., gloves, weigh boats) in a dedicated, sealed container labeled "Hazardous Waste."
Liquid Waste: Collect all solutions containing the compound and any solvent rinses in a separate, sealed, and clearly labeled "Hazardous Waste" container.
Labeling: Ensure all waste containers are clearly labeled with the full chemical name and the approximate concentration and volume of the contents.
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Disposal: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the final disposal of the hazardous waste.[3] Do not pour any waste down the drain.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and scientific integrity.
References
Personal Protective Equipment: Hands. (2024, May 10). San José State University Environmental Health & Safety. Retrieved from [Link]
Safety Data Sheet - Uniprox. (2022, April 4). Retrieved from [Link]
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Retrieved from [Link]
1-Propanone, 1-(3,4-dimethoxyphenyl)-. PubChem. Retrieved from [Link]